Chlorogenic acid butyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
butyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-2-3-8-28-19(26)20(27)10-15(23)18(25)16(11-20)29-17(24)7-5-12-4-6-13(21)14(22)9-12/h4-7,9,15-16,18,21-23,25,27H,2-3,8,10-11H2,1H3/b7-5+/t15-,16-,18-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLREARKISTOAD-SNQQTVKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309462 | |
| Record name | Chlorogenic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-56-1 | |
| Record name | Chlorogenic acid butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorogenic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Chlorogenic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid, a prominent phenolic compound with a wide array of biological activities, has garnered significant interest in the pharmaceutical and nutraceutical industries. However, its therapeutic applications can be limited by its physicochemical properties. The synthesis of chlorogenic acid butyl ester, a lipophilic derivative, enhances its potential for use in various formulations. This technical guide provides an in-depth overview of the synthesis and purification of this compound, offering detailed experimental protocols for both chemical and enzymatic approaches. The document also includes a thorough comparison of quantitative data and methods for the characterization of the final product.
Introduction
Chlorogenic acid is a naturally occurring ester of caffeic acid and quinic acid, recognized for its antioxidant, anti-inflammatory, and other health-promoting properties.[1] The esterification of chlorogenic acid with butanol to form this compound is a key chemical modification aimed at increasing its lipophilicity. This alteration is advantageous for improving its solubility in non-polar solvents and enhancing its incorporation into lipid-based delivery systems, thereby potentially increasing its bioavailability and efficacy. This guide will explore two primary routes for the synthesis of this compound: direct chemical esterification and enzyme-catalyzed synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product.
Chemical Synthesis: Fischer-Speier Esterification
A direct and established method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the reflux of chlorogenic acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and by the removal of water as it is formed.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve chlorogenic acid (1 equivalent) in n-butanol (10-20 equivalents).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.
While specific yield and purity data for the direct Fischer esterification of chlorogenic acid with butanol are not extensively reported, similar reactions with other alcohols suggest that high conversion rates are achievable. For instance, a non-catalytic, solvent-free synthesis of chlorogenic acid oleyl alcohol ester at high temperatures has been reported to achieve a conversion of 93.59%.[3]
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed to catalyze the esterification of chlorogenic acid. This method can be performed either through direct esterification or transesterification.
-
Reaction Mixture: Suspend chlorogenic acid (1 equivalent) and a lipase (e.g., Novozym® 435) in a suitable organic solvent (e.g., 2-methyl-2-butanol).
-
Acyl Donor: Add an acyl donor, such as vinyl butyrate (excess, e.g., 10 equivalents).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60 °C) with agitation.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Enzyme Removal: Once the reaction reaches the desired conversion, filter off the immobilized enzyme.
-
Purification: Concentrate the filtrate and purify the crude product using column chromatography.
A study on the lipase-catalyzed acylation of chlorogenic acid with vinyl butyrate reported a conversion rate of 59.6%.[4] Another lipase-catalyzed approach involves the transesterification of a pre-formed chlorogenic acid methyl ester with butanol.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and the catalyst. Common purification techniques include solvent extraction and chromatography.
Solvent Extraction
A preliminary purification can be achieved by liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with aqueous solutions to remove water-soluble impurities.
Column Chromatography
Silica gel column chromatography is an effective method for purifying this compound. The choice of eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is commonly used.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
A study on the purification of chlorogenic acid from tobacco by-products reported achieving a purity of 92.2% using a combination of polyamide and silica gel column chromatography.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Solvent System: Select a suitable two-phase solvent system. For related compounds, a system of methyl-tert-butyl-ether-acetonitrile-n-butanol-water has been used.[5]
-
Equilibration: Equilibrate the HSCCC instrument with the selected solvent system.
-
Sample Injection: Dissolve the crude sample in the solvent mixture and inject it into the column.
-
Separation: Perform the separation by pumping the mobile phase through the coil.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to determine the purity of the this compound.
A purity of 98.1% and a yield of 95% have been reported for the purification of chlorogenic acid using a butanol-containing solvent system in HSCCC.[5]
Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of chlorogenic acid esters based on the cited literature.
Table 1: Synthesis of Chlorogenic Acid Esters
| Synthesis Method | Ester | Catalyst/Conditions | Conversion Rate/Yield | Purity | Reference |
| Non-catalytic, Solvent-free | Oleyl Ester | 200 °C, 3 h | 93.59% | 98.72% | [3] |
| Lipase-catalyzed Acylation | Butyrate Ester | Novozym® 435, 60 °C | 59.6% | - | [4] |
Table 2: Purification of Chlorogenic Acid and its Derivatives
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Polyamide and Silica Gel Column Chromatography | Chlorogenic Acid | 92.2% | - | |
| High-Speed Counter-Current Chromatography | Chlorogenic Acid | 98.1% | 95% | [5] |
Visualization of Workflows
Chemical Synthesis and Purification Workflow
Caption: Workflow for the chemical synthesis and purification of this compound.
Enzymatic Synthesis and Purification Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Characterization
The synthesized and purified this compound should be characterized to confirm its structure and purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ester. The fragmentation pattern can provide structural information.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group. The FTIR spectrum of chlorogenic acid shows characteristic peaks for OH groups, C=O stretching, and C=C bonds.[3]
Conclusion
This technical guide has outlined the key methodologies for the synthesis and purification of this compound. Both chemical and enzymatic routes are viable, with the choice of method depending on the desired scale, purity requirements, and environmental considerations. The provided experimental protocols and purification strategies offer a solid foundation for researchers and drug development professionals to produce and isolate this promising lipophilic derivative of chlorogenic acid for further investigation and application.
References
- 1. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of chlorogenic acid and concentration of trace caffeic acid from natural products by pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chlorogenic Acid Butyl Ester: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid (CGA), a prominent dietary polyphenol, has garnered significant attention for its diverse pharmacological properties. Esterification of CGA to increase its lipophilicity can modulate its biological activity, enhancing its potential for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the biological activities of a key derivative, chlorogenic acid butyl ester (butyl chlorogenate). It consolidates quantitative data on its antioxidant, anti-inflammatory, anticancer, and melanogenesis-inhibiting properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development.
Introduction
Chlorogenic acid is a phenylpropanoid formed by the esterification of caffeic acid and quinic acid. Its biological effects are well-documented and include antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2] However, its relatively high polarity can limit its bioavailability and application in lipophilic systems. Chemical modification, such as the addition of an alkyl ester chain, alters the compound's hydrophobicity. This compound is one such lipophilic derivative that has been investigated for a range of biological effects, demonstrating a distinct and sometimes enhanced activity profile compared to its parent compound. This document serves as a technical resource, summarizing the current state of knowledge on the bioactivity of this compound.
Biological Activities and Quantitative Data
The esterification of chlorogenic acid with butanol yields a molecule with modified physicochemical properties that influence its interaction with biological systems. The primary activities reported are detailed below, with quantitative data summarized for direct comparison.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The addition of the butyl chain enhances its lipophilicity, which can influence its effectiveness in different experimental models. While some studies in bulk oil systems suggest that increased hydrophobicity does not always correlate with higher antioxidant capacity[3][4], data from radical scavenging assays confirm its potent antioxidant effects.
| Activity | Assay | Test System | Result (IC₅₀ / EC₅₀) | Reference |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | EC₅₀: 16.3 µg/mL | [5] |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | EC₅₀: 11.7 µg/mL | [6] |
| Antioxidant | Hydroxyl Radical Scavenging | Chemical Assay | EC₅₀: 11.4 µg/mL | [6] |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have demonstrated its ability to reduce the production of nitric oxide (NO), superoxide anions, and elastase in cellular models of inflammation.
| Activity | Assay | Test System | Result (IC₅₀) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 85.5 µM | [7] |
| Anti-inflammatory | Superoxide Anion Generation Inhibition | fMLP/CB-induced human neutrophils | 4.8 µM | [8] |
| Anti-inflammatory | Elastase Release Inhibition | fMLP/CB-induced human neutrophils | 4.0 µM | [8] |
Anticancer Activity
The cytotoxic effects of this compound have been assessed against several human cancer cell lines. The compound demonstrates broad-spectrum activity, inducing cell death at micromolar concentrations.
| Activity | Assay | Test System (Cell Line) | Result (IC₅₀) | Reference |
| Cytotoxicity | MTT Assay | Human lung carcinoma (SK-LU-1) | 7.89 ± 0.87 µM | [8] |
| Cytotoxicity | MTT Assay | Human liver carcinoma (HepG2) | 21.12 ± 1.54 µM | [8] |
| Cytotoxicity | MTT Assay | Human breast carcinoma (MCF-7) | 46.76 ± 3.88 µM | [8] |
| Cytotoxicity | MTT Assay | Human bladder carcinoma (T24) | 18.97 ± 1.29 µM | [8] |
Melanogenesis Inhibition
This compound is a potent inhibitor of melanogenesis. It acts by downregulating the expression of key enzymes and transcription factors involved in melanin synthesis.
| Activity | Assay | Test System | Result | Reference |
| Melanogenesis Inhibition | Melanin Content Assay | α-MSH-stimulated B16 melanoma cells | 33-62% reduction at 100 µM | [9][10] |
| Mechanism | Western Blot | α-MSH-stimulated B16 melanoma cells | Reduced protein levels of MITF, tyrosinase, TRP-1, and TRP-2 | [9][10] |
Signaling Pathway Mechanisms
While direct studies on the signaling pathways modulated specifically by this compound are limited, the mechanisms can be inferred from its parent compound, chlorogenic acid, which is known to target key inflammatory and antioxidant pathways. The structural similarity suggests that the butyl ester likely engages these same pathways, with its increased lipophilicity potentially enhancing its interaction with cellular membranes and intracellular targets.
NF-κB Signaling Pathway (Anti-inflammatory)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like Lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO) and COX-2. Chlorogenic acid is a known inhibitor of this pathway[2][11], and it is hypothesized that the butyl ester derivative shares this mechanism to exert its anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Search | Global Index Medicus [pesquisa.bvsalud.org]
- 10. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-p-Coumaroylquinic acid | 87099-71-6 | Benchchem [benchchem.com]
In Vitro Antioxidant Activity of Chlorogenic Acid Butyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid, a prominent dietary polyphenol, is well-regarded for its antioxidant properties. Its lipophilic derivatives, such as chlorogenic acid butyl ester, are being investigated for enhanced bioavailability and efficacy in lipophilic systems. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing experimental protocols for key antioxidant assays, and illustrating relevant biological pathways. The esterification of chlorogenic acid with butanol is a strategy to increase its lipophilicity, potentially enhancing its interaction with cell membranes and its application in lipid-based formulations.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. Chlorogenic acid (CGA) is a potent natural antioxidant, but its hydrophilicity can limit its application in fatty foods and cosmetic preparations. The synthesis of alkyl esters of chlorogenic acid, including this compound, aims to overcome this limitation by increasing lipophilicity. This modification can influence the antioxidant capacity and cellular uptake of the molecule. This guide focuses on the in vitro methodologies used to assess the antioxidant potential of this compound and the current understanding of its activity.
Quantitative Antioxidant Activity
Direct comparative studies providing IC50 values for this compound across multiple standard antioxidant assays are limited. However, research on a series of chlorogenic acid alkyl esters indicates that the radical scavenging activities against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are comparable to that of the parent chlorogenic acid[1]. The primary antioxidant activity is attributed to the caffeoyl moiety, which remains unchanged upon esterification.
For comparative purposes, the following tables summarize the reported antioxidant activities of chlorogenic acid. It is inferred that this compound would exhibit similar values in these radical scavenging assays.
Table 1: DPPH Radical Scavenging Activity of Chlorogenic Acid
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Chlorogenic Acid | 6.17 | ~17.4 | [2] |
| Ascorbic Acid (Standard) | 8.41 | ~47.7 | [2] |
Table 2: ABTS Radical Cation Scavenging Activity of Chlorogenic Acid
| Compound | Trolox Equivalents (TE) | Reference |
| Chlorogenic Acid | ~1.1 mM | [3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Chlorogenic Acid
| Compound | FRAP Value (µmol Fe(II)/g) | Reference |
| Chlorogenic Acid | Data for direct comparison is variable | [2][4] |
Table 4: Cellular Antioxidant Activity (CAA) of Chlorogenic Acid and its Derivatives
| Compound | EC50 (µg/mL) | Reference |
| Chlorogenic Acid | 29.08 | [1] |
| C12-Chlorogenic Acid Ester | 9.40 | [1] |
Note: The CAA assay suggests that increased lipophilicity in longer-chain esters enhances antioxidant activity within a cellular context, likely due to improved cell membrane permeability[1]. While specific data for the butyl ester is not provided in this study, it is part of a trend indicating lipophilic derivatives can be more effective in cellular systems.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.
-
Reaction: A small volume of each sample concentration (e.g., 100 µL) is added to a larger volume of the DPPH solution (e.g., 2.9 mL)[5].
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction: A small aliquot of the sample solution is mixed with the ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use[2].
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as Fe(II) equivalents or Trolox equivalents.
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Antioxidant Signaling Pathways of Chlorogenic Acid
While specific signaling pathway studies for this compound are not extensively available, it is hypothesized to act through similar mechanisms as its parent compound, chlorogenic acid. The primary antioxidant action of chlorogenic acid involves direct radical scavenging and modulation of endogenous antioxidant defense systems.
Caption: Antioxidant Mechanisms of Chlorogenic Acid.
Discussion and Future Directions
The available evidence suggests that this compound retains the potent radical scavenging activity of its parent compound, chlorogenic acid. The increased lipophilicity conferred by the butyl group may enhance its efficacy in cellular and lipid-rich environments by facilitating its passage through cell membranes. This is supported by studies on other long-chain chlorogenic acid esters which show improved cellular antioxidant activity[1].
Future research should focus on generating a comprehensive set of quantitative data, including IC50 values from various antioxidant assays, for this compound to allow for direct comparison with chlorogenic acid and other antioxidants. Furthermore, studies elucidating the specific interactions of the butyl ester with cellular signaling pathways, such as the Nrf2-Keap1 pathway, would provide a more complete understanding of its mechanism of action. Investigating its stability and antioxidant performance in various food and cosmetic matrices will also be crucial for its practical application.
Conclusion
This compound is a promising lipophilic antioxidant. While its radical scavenging capacity appears to be similar to that of chlorogenic acid, its enhanced lipophilicity may offer advantages in specific applications. The standardized protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, food science, and cosmetics who are interested in the development and evaluation of novel antioxidant compounds. Further targeted studies are necessary to fully characterize its antioxidant profile and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of chlorogenic acid and its alkyl esters in stripped corn oil in combination with phospholipids and/or water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing the Potential: A Technical Guide to the Anti-inflammatory Properties of Chlorogenic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the anti-inflammatory properties of chlorogenic acid butyl ester is limited in the currently available scientific literature. This technical guide, therefore, extrapolates the potential activities, mechanisms, and experimental validation strategies for this compound based on extensive research conducted on its parent compound, chlorogenic acid (CGA), and its close derivative, chlorogenic acid methyl ester (CME). The addition of a butyl ester group is anticipated to primarily influence the compound's lipophilicity, which may, in turn, affect its bioavailability, cellular uptake, and potency, without fundamentally altering its core anti-inflammatory mechanisms.
Executive Summary
Chlorogenic acid (CGA), a prominent dietary polyphenol, has demonstrated significant anti-inflammatory and antioxidant activities across numerous preclinical studies.[1][2][3] Evidence suggests that CGA and its derivatives exert these effects by modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[4][5][6][7] This whitepaper provides a comprehensive overview of the established anti-inflammatory mechanisms of CGA and its methyl ester, presenting this information as a foundational guide for investigating the therapeutic potential of this compound. Detailed experimental protocols, quantitative data from relevant studies, and visual representations of key signaling pathways are provided to facilitate future research and development in this area.
Quantitative Data on the Anti-inflammatory Effects of Chlorogenic Acid and its Derivatives
The following tables summarize the quantitative data from various in vitro and in vivo studies on chlorogenic acid and its methyl ester, offering a comparative baseline for evaluating the potential efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Effects of Chlorogenic Acid (CGA)
| Model System | Treatment | Target | Result | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | CGA | Nitric Oxide (NO) Production | Significant inhibition | [8] |
| LPS-stimulated RAW 264.7 macrophages | CGA | iNOS Expression | Significant inhibition | [8][9] |
| LPS-stimulated RAW 264.7 macrophages | CGA | COX-2 Expression | Significant inhibition | [2][8][9] |
| LPS-stimulated RAW 264.7 macrophages | CGA | TNF-α Production | Dose-dependent attenuation | [8][10][11] |
| LPS-stimulated RAW 264.7 macrophages | CGA | IL-1β Production | Dose-dependent attenuation | [8][10][11] |
| LPS-stimulated RAW 264.7 macrophages | CGA | IL-6 Production | Dose-dependent attenuation | [8][10][11] |
| IL-6-stimulated RSC-364 synoviocytes | CGA | Cell Proliferation | Inhibition through apoptosis induction | [7] |
Table 2: In Vivo Anti-inflammatory Effects of Chlorogenic Acid (CGA)
| Animal Model | Treatment | Target | Result | Reference |
| Carrageenan-induced paw edema in rats | CGA (50 and 100 mg/kg) | Paw Edema | Inhibition starting from the 2nd hour | [12] |
| Formalin-induced pain test in rats | CGA (50 and 100 mg/kg) | Nociceptive Response (late phase) | Inhibition of flinching | [12] |
| LPS-induced acute lung injury in mice | CGA | Inflammatory Cytokine Release | Suppression | [13] |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Folic acid-TPGS-modified CGA liposome (FTCLP) | Disease Activity Index (DAI) score | Reduction | |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Folic acid-TPGS-modified CGA liposome (FTCLP) | Colon Length | Restoration |
Table 3: Anti-inflammatory Effects of Chlorogenic Acid Methyl Ester (CME)
| Model System | Treatment | Target | Result | Reference |
| Xylene-induced ear swelling in mice | CME | Ear Swelling | Marked inhibition | [14][15] |
| Carrageenan-induced paw swelling in rats | CME | Paw Swelling | Marked inhibition | [14][15] |
| Cotton pellet-induced granuloma in rats | CME | Granuloma Swelling | Marked inhibition | [14][15] |
| Acetic acid-induced intraperitoneal capillary permeability in mice | CME | Capillary Permeability | Decrease | [14][15] |
| LPS-induced acute lung injury in mice | CME | Serum PGE2 and IL-1β levels | Reduction | [14][15] |
| LPS-stimulated RAW 264.7 macrophages | CME | COX-2 and NLRP3 protein expression | Inhibition | [14][15][16] |
| LPS-stimulated RAW 264.7 macrophages | CME | Phosphorylation of NF-κB p65 | Prevention | [14][15][16] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the anti-inflammatory properties of chlorogenic acid and its derivatives. These protocols can be adapted for the evaluation of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7 or human THP-1 monocytes differentiated into macrophages.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is typically used to induce an inflammatory response.[8][10]
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators.
-
Cell viability is assessed using methods like the MTT assay to rule out cytotoxicity.
-
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured using the Griess reagent.[8]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][11]
-
Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β): Analyzed by quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).[17]
-
Protein Expression (iNOS, COX-2, p-p65, p-p38): Determined by Western blotting.[5][16]
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice.
-
Methodology:
-
Animals are fasted overnight with free access to water.
-
This compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[12]
Key Signaling Pathways and Visualizations
The anti-inflammatory effects of chlorogenic acid are primarily attributed to its ability to modulate key signaling pathways. It is highly probable that this compound will interact with these same pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Chlorogenic acid has been shown to inhibit the activation of NF-κB, thereby reducing the expression of numerous pro-inflammatory genes.[8][18][19] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[8]
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, plays a crucial role in the inflammatory response. Chlorogenic acid has been demonstrated to suppress the phosphorylation of p38 MAPK, which is involved in the regulation of inflammatory mediator transcription and translation.[4][20]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chlorogenic acid suppresses lipopolysaccharide‑induced nitric oxide and interleukin‑1β expression by inhibiting JAK2/STAT3 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chlorogenic acid induces apoptosis to inhibit inflammatory proliferation of IL-6-induced fibroblast-like synoviocytes through modulating the activation of JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorogenic Acid Alleviates LPS-Induced Inflammation and Oxidative Stress by Modulating CD36/AMPK/PGC-1α in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the anti-inflammatory, analgesic and antipyretic activities of the natural polyphenol chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorogenic acid reduces inflammation by inhibiting the elevated expression of KAT2A to ameliorate lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Chlorogenic Acid and its Butyl Ester Derivative: A Technical Whitepaper for Researchers
Disclaimer: This document provides a comprehensive overview of the neuroprotective effects of chlorogenic acid (CGA). While the primary topic of interest is chlorogenic acid butyl ester, a derivative of CGA, there is currently a significant lack of specific research on this particular ester. Therefore, this whitepaper focuses on the extensive data available for the parent compound, chlorogenic acid, to provide a foundational understanding of its neuroprotective mechanisms. The increased lipophilicity of the butyl ester suggests potentially enhanced bioavailability and blood-brain barrier permeability, warranting further investigation into its specific neuroprotective properties.
Introduction
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents. Chlorogenic acid (CGA), a prominent phenolic compound found in coffee, fruits, and vegetables, has garnered considerable attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] Preclinical studies have provided substantial evidence for the neuroprotective efficacy of CGA in various models of neurological disorders.[1][3][4] This technical guide synthesizes the current understanding of the neuroprotective effects of chlorogenic acid, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Mechanisms of Neuroprotection
The neuroprotective effects of chlorogenic acid are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation, two key drivers of neuronal damage.
Antioxidant Activity
Chlorogenic acid is a potent scavenger of reactive oxygen species (ROS), including hydroxyl and superoxide radicals.[4] Its antioxidant effects are mediated through several mechanisms:
-
Direct Radical Scavenging: CGA can directly neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[4]
-
Upregulation of Antioxidant Enzymes: CGA has been shown to enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[3][5] This is often mediated through the activation of the Nrf2 signaling pathway.
Anti-inflammatory Effects
Neuroinflammation plays a critical role in the progression of many neurological disorders. Chlorogenic acid exerts significant anti-inflammatory effects by:
-
Inhibition of Pro-inflammatory Cytokines: CGA can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6]
-
Modulation of Microglial Activation: It can inhibit the activation of microglia, the primary immune cells of the central nervous system, and shift their polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[6]
-
Regulation of Inflammatory Signaling Pathways: CGA has been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6]
Anti-apoptotic Activity
Chlorogenic acid can protect neurons from apoptosis (programmed cell death) by:
-
Modulating Bcl-2 Family Proteins: It can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while decreasing the expression of pro-apoptotic proteins such as Bax and Bad.[7][8]
-
Inhibiting Caspase Activity: CGA has been shown to reduce the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[9]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the neuroprotective effects of chlorogenic acid.
Table 1: In Vivo Studies on Neuroprotective Effects of Chlorogenic Acid
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Gerbil; Transient forebrain ischemia | 30 mg/kg | Intraperitoneal | Attenuated cognitive impairment; Increased SOD2 and IL-4 expression; Inhibited 4-HNE production. | [3] |
| Rat; Focal cerebral ischemia (MCAo) | 3, 10, 30 mg/kg | Intraperitoneal | Dose-dependently reduced infarct volume; Reduced brain water content and Evans blue extravasation; Reduced lipid peroxidation and MMP-2/9 expression. | [10] |
| Rat; Focal cerebral ischemia (MCAo) | 30 mg/kg | Intraperitoneal | Improved neurological behavioral deficits; Attenuated increases in ROS and lipid peroxidation; Reduced brain edema and infarction. | [9] |
| Mouse; Intracerebral hemorrhage (ICH) | 30 mg/kg | Intraperitoneal | Attenuated neurological impairments; Reduced brain water content; Decreased expression of EMMPRIN and MMP-2/9. | [11] |
| Diabetic Rat | 12.5 and 50 mg/kg | Oral | Increased anti-apoptotic Bcl-2 mRNA expression in the frontal lobe. | [8] |
Table 2: In Vitro Studies on Neuroprotective Effects of Chlorogenic Acid
| Cell Line | Insult | Concentration | Key Findings | Reference |
| BV2 microglia and HT-22 hippocampal neurons | Oxygen-glucose deprivation (OGD) | 5-20 µM | Attenuated OGD-mediated inflammation and oxidative stress in microglia; Inhibited microglia-mediated neuronal apoptosis. | [5] |
| BV-2 cells | Lipopolysaccharide (LPS) | Not specified | Inhibited M1 polarization and promoted M2 polarization; Inhibited abnormal migration. | [6] |
| Rat cortical neurons | Glutamate | 10-100 µM | Inhibited cell death in a dose-dependent manner; Suppressed accumulation of endogenous ROS; Restored mitochondrial membrane potential. | [12] |
| M03-13 human oligodendrocyte-like cells | TNF-α | Not specified | Reduced intracellular superoxide ions, mitochondrial ROS, and NADPH oxidases; Reversed TNF-α-induced effects. | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this whitepaper.
Animal Models of Neurological Damage
-
Transient Forebrain Ischemia (Gerbil Model):
-
Anesthetize gerbils (e.g., with isoflurane).
-
Make a midline cervical incision to expose both common carotid arteries.
-
Occlude both arteries for a specific duration (e.g., 5 minutes) using aneurysm clips to induce ischemia.
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animals to recover.
-
Administer chlorogenic acid (e.g., intraperitoneally) at specified time points before or after ischemia.
-
Assess behavioral outcomes (e.g., using Morris water maze or passive avoidance tests) and perform histological and biochemical analyses on brain tissue.[3]
-
-
Focal Cerebral Ischemia (Rat Model - Middle Cerebral Artery Occlusion, MCAo):
-
Anesthetize rats (e.g., with isoflurane).
-
Introduce a nylon monofilament suture into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
Administer chlorogenic acid (e.g., intraperitoneally) at specified times.
-
Evaluate neurological deficits using a scoring system.
-
Measure infarct volume using TTC staining and assess brain edema.[9][10]
-
In Vitro Assays
-
Oxygen-Glucose Deprivation (OGD) Model:
-
Culture neuronal or microglial cells (e.g., HT-22 or BV2 cells) under standard conditions.
-
To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 6 hours).
-
To simulate reperfusion, return the cells to normal glucose-containing medium and normoxic conditions.
-
Treat cells with chlorogenic acid at various concentrations before or after OGD.
-
Assess cell viability (e.g., using CCK-8 assay), apoptosis (e.g., TUNEL staining), and levels of inflammatory and oxidative stress markers.[5]
-
-
Western Blotting for Protein Expression Analysis:
-
Extract total protein from brain tissue or cultured cells.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., SOD2, Bcl-2, NF-κB).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[3][7]
-
-
Measurement of Oxidative Stress Markers:
-
Lipid Peroxidation (Malondialdehyde - MDA Assay): Measure the levels of MDA, a product of lipid peroxidation, in tissue homogenates or cell lysates using a commercially available kit, often based on the reaction of MDA with thiobarbituric acid (TBA).[9]
-
Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
-
Signaling Pathways and Visualizations
The neuroprotective effects of chlorogenic acid are mediated by its influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Nrf2-Mediated Antioxidant Response Activated by Chlorogenic Acid.
Caption: Inhibition of the NF-κB Inflammatory Pathway by Chlorogenic Acid.
Caption: Modulation of Apoptosis by Chlorogenic Acid via Bcl-2 Family Proteins.
Conclusion and Future Directions
The existing body of research strongly supports the neuroprotective potential of chlorogenic acid. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways makes it a promising candidate for further investigation as a therapeutic agent for a range of neurological conditions.
However, the direct evidence for the neuroprotective effects of this compound is currently lacking. Future research should focus on:
-
In vitro and in vivo studies specifically designed to evaluate the neuroprotective efficacy of this compound.
-
Pharmacokinetic studies to compare the bioavailability and blood-brain barrier permeability of the butyl ester with its parent compound, chlorogenic acid.
-
Head-to-head comparison studies to determine if the increased lipophilicity of the butyl ester translates to enhanced neuroprotective effects.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of chlorogenic acid and its derivatives in the context of neurological health and disease.
References
- 1. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorogenic Acid Prevents Microglia-Induced Neuronal Apoptosis and Oxidative Stress under Hypoxia-Ischemia Environment by Regulating the MIR497HG/miR-29b-3p/SIRT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid alleviates neurobehavioral disorders and brain damage in focal ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorogenic acid ameliorates brain damage and edema by inhibiting matrix metalloproteinase-2 and 9 in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Chlorogenic Acid in a Mouse Model of Intracerebral Hemorrhage Associated with Reduced Extracellular Matrix Metalloproteinase Inducer [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant, Anti-Inflammatory and Pro-Differentiative Effects of Chlorogenic Acid on M03-13 Human Oligodendrocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Chlorogenic Acid Butyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid butyl ester (CGA-BE) is a synthetic derivative of chlorogenic acid (CGA), a widely studied natural polyphenol. The esterification with a butyl group alters its lipophilicity, potentially influencing its bioavailability and cellular uptake, and consequently its mechanism of action. This technical guide provides a comprehensive overview of the currently understood mechanisms of action of this compound, drawing on available research. It details its role in the inhibition of melanogenesis and its antioxidant properties. The guide also extrapolates potential mechanisms based on the extensive research conducted on its parent compound, chlorogenic acid, particularly concerning its anti-inflammatory and anti-cancer activities. This document aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key signaling pathways.
Introduction
Chlorogenic acid, an ester of caffeic acid and quinic acid, is a prominent bioactive compound found in coffee and various plants.[1] Its biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, are well-documented.[2][3] The modification of chlorogenic acid to its butyl ester form is a strategic approach to enhance its therapeutic potential by altering its physicochemical properties. This guide focuses specifically on the molecular mechanisms through which this compound exerts its biological effects.
Primary Mechanism of Action: Inhibition of Melanogenesis
The most specifically documented mechanism of action for this compound is its potent inhibitory effect on melanogenesis.[4] This activity is primarily achieved through the downregulation of key enzymes and transcription factors in the melanin synthesis pathway.
2.1. Downregulation of Melanogenic Enzymes and Transcription Factors
This compound has been shown to inhibit the expression of the following key proteins involved in melanin production:[4]
-
Microphtalmia-associated transcription factor (MITF): A master regulator of melanocyte development, survival, and melanogenic gene expression.
-
Tyrosinase (TYR): The rate-limiting enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
-
Tyrosinase-related protein 1 (TRP-1): Involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the eumelanin pathway.
-
Tyrosinase-related protein 2 (TRP-2): Also known as dopachrome tautomerase (DCT), it catalyzes the tautomerization of dopachrome to DHICA.
The coordinated downregulation of these targets leads to a significant reduction in melanin synthesis.
Signaling Pathway for Melanogenesis Inhibition
Caption: Inhibition of MITF by this compound.
Antioxidant Activity
This compound exhibits antioxidant properties, a characteristic inherited from its parent compound.[4][5] The primary mechanism of its antioxidant action is through free radical scavenging, attributed to the hydroxyl groups on the caffeoyl moiety. The esterification may enhance its ability to partition into lipid-rich environments, thereby protecting cell membranes from lipid peroxidation.
Putative Mechanisms Based on Chlorogenic Acid
While direct evidence for this compound is still emerging, the well-established mechanisms of chlorogenic acid provide a strong foundation for hypothesizing its broader biological effects. The butyl ester is likely to share some of these mechanisms, potentially with altered potency or cellular specificity.
4.1. Anti-inflammatory Effects via NF-κB Pathway Inhibition
Chlorogenic acid is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[6][7] CGA has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[6] It is plausible that this compound shares this anti-inflammatory mechanism.
Hypothesized NF-κB Inhibition Pathway
Caption: Hypothesized Anti-inflammatory Mechanism of CGA-BE.
4.2. Anticancer Activity
Chlorogenic acid has demonstrated anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[8][9] These effects are often linked to the modulation of signaling pathways such as MAPK and PI3K/Akt.[10] The increased lipophilicity of the butyl ester may enhance its uptake by cancer cells, potentially leading to more potent anticancer activity.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound and its parent compound.
| Compound | Biological Activity | Assay System | Concentration | Effect | Reference |
| This compound | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | 100 µM | 33-62% reduction in melanin content | [4] |
| Chlorogenic Acid | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Varies | Dose-dependent inhibition of NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | [6] |
| Chlorogenic Acid | Anticancer | MDA-MB-231 breast cancer cells | 0-80 µM | Dose- and time-dependent inhibition of cell viability | [9] |
Experimental Protocols
6.1. Cell Culture and Treatment for Melanogenesis Assay
-
Cell Line: B16 melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with various concentrations of this compound. The cells are incubated for a further 72 hours.
6.2. Melanin Content Assay
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH containing 10% DMSO.
-
The lysates are incubated at 80°C for 1 hour to solubilize the melanin.
-
The absorbance of the supernatant is measured at 475 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, determined using a BCA protein assay kit.
6.3. Western Blot Analysis for Melanogenic Proteins
-
Cells are treated as described in section 6.1.
-
Total protein is extracted using a suitable lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Western Blot
Caption: Western Blot Experimental Workflow.
Conclusion and Future Directions
This compound is an emerging bioactive compound with a defined mechanism in the inhibition of melanogenesis and promising antioxidant potential. While its broader pharmacological profile is still under investigation, the extensive knowledge of its parent compound, chlorogenic acid, provides a strong rationale for exploring its anti-inflammatory and anticancer properties. Future research should focus on elucidating the specific signaling pathways modulated by the butyl ester, conducting comprehensive in vivo studies to assess its efficacy and safety, and performing pharmacokinetic analyses to understand its absorption, distribution, metabolism, and excretion profile. Such studies will be crucial for unlocking the full therapeutic potential of this modified natural product.
References
- 1. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antioxidant properties of chlorogenic acid and its alkyl esters in stripped corn oil in combination with phospholipids and/or water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 8. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Chlorogenic Acid Butyl Ester: A Technical Guide to its Natural Sources, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid butyl ester, a lipophilic derivative of the widely studied chlorogenic acid, is emerging as a compound of interest, particularly in the field of dermatology. This technical guide provides a comprehensive overview of its known natural sources, plausible synthetic routes, and established biological activities. While natural occurrences are documented, quantitative data remains limited, positioning chemical synthesis as a primary route for obtaining this compound for research and development. The principal biological effect identified is the potent inhibition of melanogenesis, mediated through the downregulation of key transcriptional and enzymatic players in the melanin synthesis pathway. This document details the underlying signaling mechanisms and provides established experimental protocols for its synthesis and bioactivity assessment.
Natural Sources and Abundance
This compound has been identified as a natural product in a limited number of plant species. The primary documented sources include:
-
Lysimachia davurica Ledeb.: A plant belonging to the Primulaceae family.[1]
-
Osmanthus yunnanensis (Franch.) P. S. Green: A species of flowering plant in the Oleaceae family.
Currently, there is a lack of quantitative data in the scientific literature regarding the concentration of this compound in these plant sources. This scarcity of information suggests that extraction from natural sources may not be a viable method for obtaining large quantities of the compound, making chemical synthesis a more practical approach for research and potential commercial applications.
Biological Activity and Mechanism of Action
The most well-documented biological activity of this compound is its potent inhibition of melanogenesis.[1] This activity is of significant interest for applications in dermatology and cosmetics as a potential skin-lightening agent.
2.1. Inhibition of Melanogenesis
This compound has been shown to reduce melanin content in B16 melanoma cells. At a concentration of 100 μM, it exhibits a 33-62% reduction in melanin content in α-MSH-stimulated B16 melanoma cells, with little to no cytotoxicity.[1]
2.2. Mechanism of Action: Signaling Pathway
The anti-melanogenic effect of this compound is attributed to its ability to downregulate the expression of key proteins involved in melanin synthesis. The proposed signaling pathway is as follows:
-
Inhibition of MITF Expression: this compound suppresses the expression of the Microphthalmia-associated Transcription Factor (MITF).[1] MITF is the master regulator of melanocyte development, survival, and function, and it controls the transcription of essential melanogenic genes.
-
Downregulation of Tyrosinase and Related Proteins: By inhibiting MITF, this compound consequently reduces the expression of its downstream targets:
The collective downregulation of these enzymes disrupts the melanin production cascade, leading to a decrease in melanin synthesis.
2.3. Antioxidant Activity
In addition to its anti-melanogenic properties, this compound has also been reported to possess antioxidant activity.[1] This is consistent with the known antioxidant properties of its parent compound, chlorogenic acid.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound. Due to the limited data, values for related chlorogenic acid analogs are included for comparison.
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| This compound | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | 33-62% reduction in melanin content at 100 μM | [1] |
| Pyridine analogue of CGA (6f) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 2.5 ± 0.7 μM | [2] |
| Diacyl derivative of CGA (13a) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 1.1 ± 0.1 μM | [2] |
| Thiazole derivative of CGA | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 0.90 μM | [3] |
| Kojic Acid (positive control) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 54 ± 1.5 μM | [2] |
| Arbutin (positive control) | Melanogenesis Inhibition | α-MSH-stimulated B16 melanoma cells | IC₅₀: 380 ± 9.5 μM | [2] |
Experimental Protocols
4.1. Synthesis of this compound (Adapted from Esterification of Chlorogenic Acid)
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
4.1.1. Materials
-
Chlorogenic acid
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
4.1.2. Reaction Setup and Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorogenic acid in an excess of anhydrous n-butanol (e.g., 10-20 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.1.3. Purification
-
Purify the crude this compound by column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate to separate the desired product from unreacted starting material and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.
4.1.4. Characterization
Confirm the structure and purity of the synthesized this compound using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
4.2. Melanin Content Assay in B16F10 Melanoma Cells
This protocol details the procedure for quantifying the inhibitory effect of this compound on melanin production in cell culture.
4.2.1. Materials
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH solution
-
96-well microplates
-
Microplate reader
4.2.2. Procedure
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator, such as α-MSH (e.g., 100 nM).
-
Incubate the cells for 48-72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH to each well and incubate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of each well, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
4.3. Western Blot Analysis of Melanogenesis-Related Proteins
This protocol describes the detection of MITF, tyrosinase, TRP-1, and TRP-2 protein expression levels.
4.3.1. Materials
-
Treated B16F10 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.3.2. Procedure
-
Lyse the treated B16F10 cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
5.1. Signaling Pathway of Melanogenesis Inhibition
Caption: Signaling pathway of melanogenesis inhibition by this compound.
5.2. Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Future Perspectives
The current body of research on this compound highlights its potential as a valuable compound, particularly in the field of dermatology. However, several areas warrant further investigation:
-
Quantitative Analysis in Natural Sources: A thorough investigation into the concentration of this compound in Lysimachia davurica and Osmanthus yunnanensis is needed to assess the feasibility of natural extraction.
-
Optimization of Synthesis: The development of more efficient and scalable synthetic routes would be beneficial for producing larger quantities of the compound for extensive preclinical and clinical studies.
-
In-depth Pharmacological Profiling: Beyond melanogenesis inhibition, a broader pharmacological screening could uncover other potential therapeutic applications. The known activities of the parent compound, chlorogenic acid (e.g., anti-inflammatory, anti-diabetic, neuroprotective), suggest that the butyl ester may also possess a range of biological effects.
-
Bioavailability and Formulation Studies: As a more lipophilic derivative, this compound may exhibit different pharmacokinetic properties compared to chlorogenic acid. Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial, as are investigations into novel formulations to enhance its delivery and efficacy.
-
Clinical Evaluation: Following comprehensive preclinical studies, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound for its intended applications in humans.
References
A Technical Guide to the Biosynthesis of Chlorogenic Acid Esters
Abstract: Chlorogenic acids (CGAs) are a significant class of plant secondary metabolites, formed through the esterification of hydroxycinnamic acids and quinic acid.[1] Renowned for their roles in plant defense mechanisms and their potent antioxidant, anti-inflammatory, and other health-promoting properties in humans, CGAs are the subject of extensive research.[2][3] This technical guide provides an in-depth exploration of the core biosynthetic pathways of chlorogenic acid esters, detailing the key enzymes, their quantitative properties, and the regulatory mechanisms that govern their production. Furthermore, this document furnishes detailed experimental protocols for the analysis, quantification, and enzymatic characterization of CGAs, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of plant biology, biochemistry, and drug development.
Core Biosynthetic Pathways
The biosynthesis of chlorogenic acids originates from the shikimate and phenylpropanoid pathways.[2][4] L-phenylalanine, an output of the shikimate pathway, is channeled into the phenylpropanoid pathway, initiating a series of enzymatic reactions that lead to the formation of hydroxycinnamoyl-CoA esters. These activated intermediates can then be esterified with quinic acid through several distinct but interconnected routes to form chlorogenic acid esters, with 5-O-caffeoylquinic acid (5-CQA) being the most common isomer.[3][5]
Three primary pathways for the biosynthesis of 5-CQA have been elucidated in various plant species:
-
Pathway 1 (via Caffeoyl-CoA): This is considered the predominant route in most plants.[3] It begins with the conversion of p-coumaroyl-CoA to p-coumaroyl shikimate by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT). This is followed by 3'-hydroxylation by p-coumaroyl ester 3'-hydroxylase (C3'H) to yield caffeoyl shikimate. HCT then catalyzes a reverse reaction, converting caffeoyl shikimate and Coenzyme A into caffeoyl-CoA.[3][6] Finally, hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of caffeoyl-CoA with quinic acid to produce 5-CQA.[3][7]
-
Pathway 2 (via p-Coumaroyl-quinate): In this alternative route, HCT first catalyzes the formation of p-coumaroyl quinate from p-coumaroyl-CoA and quinic acid. Subsequently, C3'H directly hydroxylates p-coumaroyl quinate to yield 5-CQA.[8][9]
-
Pathway 3 (via Caffeoyl Glucoside): A less common pathway, identified in species like sweet potato, involves the synthesis of CGA from cinnamic acid via caffeoyl glucoside and quinic acid, catalyzed by UDP glucose: cinnamate glucosyltransferase (UGCT) and hydroxycinnamoyl glucose: quinate hydroxycinnamoyl transferase (HCGQT).[1][3]
Key Enzymes and Their Properties
The biosynthesis of CGAs is orchestrated by a series of enzymes, each playing a critical role in the metabolic flux. The primary enzymes are detailed below.
-
Phenylalanine Ammonia-Lyase (PAL): As a key rate-limiting enzyme, PAL catalyzes the first committed step in the phenylpropanoid pathway, deaminating L-phenylalanine to produce trans-cinnamic acid.[2][7]
-
Cinnamate 4-Hydroxylase (C4H): A member of the cytochrome P450 family, C4H hydroxylates cinnamic acid at the para-position to form p-coumaric acid.[2][10]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A, forming their respective CoA-thioesters, which are crucial for subsequent reactions.[2][10]
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): A pivotal enzyme from the BAHD acyltransferase superfamily, HCT is versatile in its use of acyl acceptors, primarily shikimate and quinate.[4][6] It is central to the main CGA pathway, catalyzing both the formation of p-coumaroyl shikimate and the subsequent release of caffeoyl-CoA from caffeoyl shikimate.[3][6]
-
p-Coumaroyl Ester 3'-Hydroxylase (C3'H): Another cytochrome P450-dependent monooxygenase (CYP98A), C3'H is responsible for the critical 3'-hydroxylation step on the phenolic ring of p-coumaroyl shikimate or p-coumaroyl quinate, converting them into their caffeoyl ester counterparts.[2][6][10]
-
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): Often considered a rate-limiting enzyme, HQT specifically and efficiently catalyzes the final step in the main CGA pathway: the transesterification of caffeoyl-CoA and quinic acid to form 5-O-caffeoylquinic acid.[2][3][11] It displays a strong substrate preference for quinic acid over shikimic acid.[8][12]
Quantitative Enzyme Data
The kinetic properties and substrate preferences of HCT and HQT have been characterized in several plant species. While specific values vary, general affinities have been established that underpin the metabolic flux through the different biosynthetic routes.
| Enzyme | Source Organism | Preferred Acyl Donor | Preferred Acyl Acceptor | Notes |
| HQT1 | Cynara cardunculus (Artichoke) | Caffeoyl-CoA, p-Coumaroyl-CoA | Quinate >> Shikimate | Shows high affinity for quinic acid, confirming its role in the final step of CGA synthesis.[8][12] |
| HCT | Nicotiana tabacum (Tobacco) | p-Coumaroyl-CoA, Caffeoyl-CoA | Shikimate > Quinate | Readily catalyzes the formation of shikimate esters and can also catalyze the reverse reaction.[13] |
| HCT | Coffea canephora (Coffee) | p-Coumaroyl-CoA, Caffeoyl-CoA | Shikimate > Quinate | Characterized as having a preference for shikimic acid over quinic acid.[14][15] |
| HQT | Solanum lycopersicum (Tomato) | Caffeoyl-CoA | Quinate | Inactivation of the HQT gene leads to a near-complete loss of CGA, confirming it as the primary enzyme for CGA synthesis in tomato.[9] |
Experimental Protocols
The study of chlorogenic acid biosynthesis relies on a suite of robust biochemical and analytical techniques. This section provides an overview of essential experimental protocols.
Quantification of Chlorogenic Acids
3.1.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the accurate separation and quantification of CGA isomers.
-
Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. CGAs are detected by their characteristic UV absorbance.
-
Sample Preparation: Plant tissue is homogenized and extracted with a solvent such as 75% methanol or ethanol, often with sonication. The extract is then centrifuged, and the supernatant is filtered (0.22 or 0.45 µm filter) before injection.[16]
-
Instrumentation & Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[17][18]
-
Mobile Phase: A binary gradient system is typical.
-
Elution: A linear gradient, for example, starting from 5-10% B and increasing to 30-70% B over 20-40 minutes.[17]
-
Flow Rate: Typically 0.8-1.2 mL/min.[18]
-
Detection: UV-Vis or Photodiode Array (PDA) detector set to 325-330 nm, the absorbance maximum for CGAs.[17][18]
-
Quantification: Achieved by comparing the peak area of the sample to a standard curve generated from a pure CGA standard (e.g., 5-O-caffeoylquinic acid).
-
3.1.2 Spectrophotometric Methods
These methods offer rapid, high-throughput estimation of total CGA content.
-
Direct UV Measurement:
-
Principle: Based on the strong UV absorbance of CGAs around 325-330 nm.[19]
-
Protocol: An ethanolic extract of the plant material is prepared. The absorbance of the clarified extract is measured at ~330 nm. A background correction for interfering substances is often necessary and can be estimated by drawing a baseline between two points on either side of the peak.[20]
-
-
Colorimetric Assay (Potassium Ferricyanide-Fe(III)):
-
Principle: This method relies on the reduction of ferricyanide by the phenolic groups of CGA, which then forms a colored complex with Fe(III).[21]
-
Protocol: The sample is mixed with a potassium ferricyanide-Fe(III) reagent system at a controlled pH (typically 7.0) and temperature (25°C). After incubation, the absorbance is measured at the maximum wavelength of the colored product (~790 nm).[21][22]
-
Enzyme Activity Assays
Enzyme activity for HCT and HQT can be measured using spectrophotometric or HPLC-based methods.
3.2.1 Spectrophotometric Assay for HQT/HCT (Reverse Reaction)
-
Principle: The reverse reaction, which cleaves a hydroxycinnamoyl ester in the presence of Coenzyme A to form a hydroxycinnamoyl-CoA, is monitored. The formation of the CoA thioester product (e.g., caffeoyl-CoA or p-coumaroyl-CoA) can be followed by the increase in absorbance around 340-360 nm.[9]
-
Protocol:
-
Prepare a crude protein extract from plant tissue or use a purified recombinant enzyme.
-
Set up a reaction mixture in a quartz cuvette. A typical 1 mL reaction contains:
-
100 mM Phosphate buffer (pH 7.0 - 7.4)
-
0.5 - 1.0 mM Dithiothreitol (DTT) or β-mercaptoethanol
-
0.5 mM Coenzyme A
-
400 µM Chlorogenic acid (for HQT) or Caffeoyl/p-coumaroyl shikimate (for HCT)[9]
-
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the increase in absorbance at ~345 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of the product (e.g., Caffeoyl-CoA, ε ≈ 18,000 M⁻¹cm⁻¹).
-
Recombinant Enzyme Production and Purification
To obtain pure enzyme for detailed kinetic characterization, recombinant protein expression in E. coli is the preferred method.
-
Protocol Outline:
-
Cloning: The coding sequence for the target enzyme (e.g., HQT) is amplified and cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., 6x-His tag).
-
Expression: The vector is transformed into an expression strain of E. coli (e.g., BL21(DE3)). A large-scale culture is grown, and protein expression is induced, typically with IPTG.
-
Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.[15]
-
Affinity Chromatography: The clarified lysate containing the His-tagged protein is loaded onto a column with a resin that has a high affinity for the tag (e.g., Nickel-NTA). After washing away unbound proteins, the target protein is eluted using a high concentration of imidazole.[14]
-
Size-Exclusion Chromatography (Gel Filtration): For higher purity, the eluted protein is further purified by gel filtration. This step separates proteins based on their size and also serves to exchange the protein into a final storage buffer.[14]
-
Verification: The purity and size of the final protein are confirmed by SDS-PAGE analysis.
-
Regulation of Biosynthesis
The production of chlorogenic acids in plants is a tightly regulated process, influenced by both developmental cues and external environmental factors.
-
Transcriptional Regulation: The expression of key structural genes in the pathway, particularly PAL, C4H, 4CL, and HQT, is controlled by various families of transcription factors, including MYB, WRKY, and bHLH proteins.[23] These transcription factors can activate or repress gene expression in response to specific signals.
-
Environmental and Hormonal Stimuli: CGA biosynthesis is often induced as a defense mechanism. Abiotic stresses like UV radiation and biotic stresses from pathogens can significantly upregulate the expression of pathway genes.[2] Plant hormones, especially methyl jasmonate (MeJA), are potent elicitors of CGA accumulation.[4][24]
Conclusion
The biosynthesis of chlorogenic acid esters is a complex, multi-branched metabolic network pivotal for plant fitness and human health. Understanding the core pathways, the functions of key enzymes like HCT and HQT, and the regulatory mechanisms is essential for applications ranging from crop improvement to natural product development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and manipulate this important biosynthetic pathway, paving the way for future discoveries and innovations in science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid [mdpi.com]
- 4. Uncovering the Role of Hydroxycinnamoyl Transferase in Boosting Chlorogenic Acid Accumulation in Carthamus tinctorius Cells under Methyl Jasmonate Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 8. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of chlorogenic acid biosynthesis by hydroxycinnamoyl CoA quinate hydroxycinnamoyl transferase in Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. turkjps.org [turkjps.org]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Validation of spectrophotometric determination of chlorogenic acid in fermentation broth and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research Progress in the Regulation of Chlorogenic Acid Biosynthesis and Its Application [biotech.aiijournal.com]
- 24. Frontiers | Enhanced Biosynthesis of Chlorogenic Acid and Its Derivatives in Methyl-Jasmonate-Treated Gardenia jasminoides Cells: A Study on Metabolic and Transcriptional Responses of Cells [frontiersin.org]
Chlorogenic Acid Butyl Ester (CAS Number: 132741-56-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid butyl ester (CAS: 132741-56-1), a synthetic derivative of the naturally occurring polyphenol chlorogenic acid, has emerged as a compound of significant interest in dermatological and cosmetic research. Its primary biological activity is the potent inhibition of melanogenesis, making it a promising candidate for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activities, and mechanism of action of this compound, with a focus on its effects on cellular signaling pathways involved in melanin production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as butyl chlorogenate, is an ester formed from chlorogenic acid and butanol.[1] Its chemical structure combines the antioxidant properties of the caffeoylquinic acid core with increased lipophilicity due to the butyl chain, which may enhance its penetration into biological membranes.
| Property | Data | Reference |
| CAS Number | 132741-56-1 | [1] |
| Molecular Formula | C₂₀H₂₆O₉ | [1] |
| Molecular Weight | 410.4 g/mol | [1] |
| IUPAC Name | butyl (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylate | [1] |
| Computed XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 9 | [1] |
| Exact Mass | 410.15768240 g/mol | [1] |
| Monoisotopic Mass | 410.15768240 g/mol | [1] |
| Topological Polar Surface Area | 154 Ų | [1] |
| Heavy Atom Count | 29 | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the successful lipase-catalyzed synthesis of other chlorogenic acid esters, the following enzymatic transesterification method can be adapted. This two-step process involves the initial chemical synthesis of methyl chlorogenate followed by enzymatic transesterification with butanol.
Experimental Protocol: Lipase-Catalyzed Synthesis (Adapted)
Step 1: Chemical Synthesis of Methyl Chlorogenate
-
Dissolve chlorogenic acid in methanol.
-
Add an acidic resin (e.g., Amberlite IR120 H) as a catalyst.
-
Reflux the mixture to drive the esterification reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the resin and evaporate the methanol under reduced pressure.
-
Purify the resulting methyl chlorogenate.
Step 2: Enzymatic Transesterification to Butyl Chlorogenate
-
Combine methyl chlorogenate and butanol in a solvent-free system.
-
Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically at 5% (w/w) of the total substrate weight.[2]
-
Maintain the reaction at a controlled temperature (e.g., 60°C) and water activity (e.g., aw = 0.05).[2]
-
Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Upon reaching optimal conversion, inactivate the enzyme by filtration.
-
Purify the this compound from the reaction mixture using column chromatography.
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of this compound is the inhibition of melanogenesis.[3] It also exhibits antioxidant properties, a characteristic shared with its parent compound.
Inhibition of Melanogenesis
This compound is a potent inhibitor of melanin synthesis in B16 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH).[3] It has been shown to reduce melanin content by 33-62% at a concentration of 100 µM with little to no cytotoxicity.[3]
Mechanism of Action:
The inhibitory effect on melanogenesis is achieved through the downregulation of key proteins involved in the melanin synthesis pathway. Specifically, this compound inhibits the expression of:
-
Microphthalmia-associated transcription factor (MITF): The master regulator of melanocyte development and differentiation.
-
Tyrosinase (TYR): The rate-limiting enzyme in melanogenesis.
-
Tyrosinase-related protein 1 (TRP-1): Involved in the oxidation of DHICA.
-
Tyrosinase-related protein 2 (TRP-2): Also known as dopachrome tautomerase (DCT).
The upstream signaling cascade leading to the inhibition of these proteins involves the α-MSH signaling pathway. α-MSH binds to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of MITF. By inhibiting the expression of MITF and its downstream targets, it is inferred that this compound interferes with this signaling cascade, likely at a point upstream of MITF transcription.
Antioxidant Activity
Chlorogenic acid and its derivatives are known for their antioxidant properties. This activity is attributed to the catechol group in the caffeic acid moiety, which can donate hydrogen atoms to scavenge free radicals. The antioxidant potential of this compound can be evaluated using standard in vitro assays.
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution that is monitored spectrophotometrically. |
Experimental Protocols
Melanin Content Assay in B16F10 Melanoma Cells
-
Seed B16F10 melanoma cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a positive control (e.g., kojic acid) in the presence of α-MSH (e.g., 100 nM) for 48-72 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
Normalize the melanin content to the total protein concentration and express it as a percentage of the α-MSH-treated control.
Cellular Tyrosinase Activity Assay
-
Seed B16F10 cells in a 6-well plate and treat as described for the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix an equal amount of protein from each sample with a freshly prepared solution of L-DOPA (e.g., 2 mg/mL) in phosphate buffer.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the tyrosinase activity and express it as a percentage of the α-MSH-treated control.
Western Blot Analysis
-
Culture and treat B16F10 cells as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
Cytotoxicity Assay (MTT Assay)
-
Seed cells (e.g., B16F10 melanoma cells, human keratinocytes, or fibroblasts) in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Pharmacokinetics and Toxicity
Specific pharmacokinetic and in vivo toxicity data for this compound are not currently available in the public domain. However, studies on the parent compound, chlorogenic acid, indicate that it is metabolized by the gut microflora.[5] The esterification with butanol is expected to increase the lipophilicity of the molecule, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity could potentially lead to enhanced skin penetration, which would be advantageous for topical applications.
In vitro cytotoxicity studies on chlorogenic acid have shown it to be non-toxic to human fibroblasts and keratinocytes at relevant concentrations.[6] However, the cytotoxicity of the butyl ester should be independently evaluated, particularly on relevant skin cell lines, to establish a safe concentration range for topical formulations.
Conclusion and Future Directions
This compound is a promising compound for the development of novel skin-lightening and depigmenting agents. Its mechanism of action, involving the downregulation of key melanogenic enzymes and their master regulator, MITF, provides a strong rationale for its application in dermatology and cosmetics.
Future research should focus on:
-
Developing and optimizing a scalable synthesis protocol.
-
Conducting in-depth studies to elucidate the precise molecular target within the α-MSH signaling pathway.
-
Performing comprehensive in vitro and in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile, particularly for topical delivery.
-
Investigating its potential synergistic effects with other depigmenting agents.
This technical guide provides a solid foundation for researchers to further explore the potential of this compound in the field of drug development and cosmetic science.
References
- 1. Lipase-catalyzed synthesis of chlorogenate fatty esters in solvent-free medium - Les Publications du Cirad [publications.cirad.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorogenic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorogenic acid butyl ester, a lipophilic derivative of the naturally occurring polyphenol chlorogenic acid, is emerging as a compound of interest in the fields of pharmacology and cosmetology. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and analysis, and a detailed examination of its biological activities. Notably, it has demonstrated potent antioxidant and melanogenesis-inhibiting properties. This document consolidates available data, presents experimental protocols, and visualizes key processes to serve as a valuable resource for researchers and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C20H26O9 | --INVALID-LINK-- |
| Molecular Weight | 410.42 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | MedChemExpress |
| XLogP3 | 1.2 | --INVALID-LINK-- (Computed) |
| Hydrogen Bond Donor Count | 6 | --INVALID-LINK-- (Computed) |
| Hydrogen Bond Acceptor Count | 9 | --INVALID-LINK-- (Computed) |
| Rotatable Bond Count | 9 | --INVALID-LINK-- (Computed) |
| Exact Mass | 410.15768240 g/mol | --INVALID-LINK-- (Computed) |
| Topological Polar Surface Area | 154 Ų | --INVALID-LINK-- (Computed) |
| Heavy Atom Count | 29 | --INVALID-LINK-- (Computed) |
Solubility: While specific quantitative solubility data for this compound is limited, general solubility information for chlorogenic acid provides a baseline. Chlorogenic acid is soluble in polar solvents like water, ethanol, and DMSO.[1][2][3] The butoxycarbonyl group in the ester derivative is expected to increase its solubility in less polar organic solvents compared to the parent acid.
Spectroscopic Data: Detailed experimental NMR spectra for this compound are not widely published. However, the expected 1H and 13C NMR spectra would show characteristic signals for the caffeoyl and quinic acid moieties, in addition to signals corresponding to the butyl group. Specifically, in the 1H NMR spectrum, signals for the butyl group would appear in the upfield region (approximately 0.9-4.2 ppm), including a triplet for the terminal methyl group, two multiplets for the methylene groups, and a triplet for the methylene group attached to the ester oxygen. The remaining signals would be similar to those of chlorogenic acid, with characteristic aromatic protons and vinyl protons of the caffeoyl group, and methine and methylene protons of the quinic acid moiety.
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorogenic acid in an excess of n-butanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities
This compound has been reported to possess significant biological activities, primarily as a melanogenesis inhibitor and an antioxidant.
Melanogenesis Inhibition
This compound is a potent inhibitor of melanogenesis. It has been shown to inhibit the expression of key enzymes and transcription factors involved in melanin synthesis.
Mechanism of Action: this compound exerts its melanogenesis-inhibiting effects by downregulating the expression of microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development, survival, and function, and it transcriptionally activates the genes for key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting MITF, this compound effectively suppresses the production of these enzymes, leading to a reduction in melanin synthesis.
Experimental Protocol: Melanin Content Assay in B16F10 Melanoma Cells
-
Cell Culture: Culture B16F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed the cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound and/or a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of 1 N NaOH.
-
Melanin Measurement: Heat the cell lysates to solubilize the melanin. Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
Data Analysis: Normalize the melanin content to the total protein content of each sample, which can be determined using a standard protein assay like the bicinchoninic acid (BCA) assay.
Antioxidant Activity
Chlorogenic acid and its derivatives are well-known for their antioxidant properties, which are attributed to the catechol group on the caffeoyl moiety that can donate hydrogen atoms to scavenge free radicals. The antioxidant activity of this compound can be evaluated using various in vitro assays.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Reaction: Add the sample solutions to the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Reaction: Add the sample solutions to the diluted ABTS•+ solution and incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
Anti-inflammatory Activity
While specific studies on the anti-inflammatory activity of this compound are limited, the parent compound, chlorogenic acid, has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4] It is plausible that the butyl ester derivative retains or even enhances these activities due to its increased lipophilicity.
Conclusion
This compound is a promising derivative of chlorogenic acid with enhanced lipophilicity and significant biological activities. Its ability to inhibit melanogenesis through the downregulation of the MITF signaling pathway makes it a strong candidate for applications in cosmetics and dermatology for the treatment of hyperpigmentation disorders. Furthermore, its inherent antioxidant properties contribute to its potential as a protective agent against oxidative stress-related damage. Further research is warranted to fully elucidate its pharmacokinetic profile, to determine its precise physical properties through experimental validation, and to explore its full therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this intriguing compound.
References
Methodological & Application
Application Notes: HPLC Analysis of Chlorogenic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant properties.[1] Chlorogenic acid butyl ester, a specific derivative, has been identified as a potent inhibitor of melanogenesis, making it a valuable compound for research in dermatology and cosmetology.[2] Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in various matrices. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
While specific, validated methods for this compound are not widely published, this protocol is adapted from established methods for chlorogenic acid and its other esters, providing a robust starting point for method development and validation.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
This method is based on established protocols for chlorogenic acid and its derivatives.[3][4]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 327 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL.[3][4]
Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., extract, formulation).
-
Dissolve or extract the sample with a suitable volume of methanol. Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
Method Validation Parameters (Reference Data for Chlorogenic Acid)
The following table summarizes typical method validation data for the HPLC analysis of chlorogenic acid . These values can serve as a benchmark during the validation of the method for this compound.
| Parameter | Result | Reference |
| Linearity (R²) | > 0.999 | [4][5] |
| Linear Range | 0.7 - 500 µg/mL | [3] |
| Limit of Detection (LOD) | 0.049 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.132 mg/L | [5] |
| Precision (RSD%) | < 2.5% | [4] |
| Accuracy (Recovery %) | 95 - 104% | [5] |
Data Presentation
The primary outcome of the HPLC analysis will be a chromatogram showing the separation of this compound from other components in the sample. The retention time of the peak in the sample chromatogram should match that of the standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the standard solutions.
Table of Expected Retention Times (Hypothetical)
| Compound | Retention Time (min) |
| Chlorogenic Acid | ~7.0 |
| This compound | > 15.0 (Expected) |
Note: Due to the increased hydrophobicity from the butyl ester group, a significantly longer retention time is expected for this compound compared to chlorogenic acid under reverse-phase conditions.
Signaling Pathway and Logical Relationships
The analysis of this compound by HPLC follows a logical progression from sample preparation to data analysis. The following diagram illustrates the relationship between the key stages of the analytical process.
Caption: Logical flow of the HPLC analysis.
Conclusion
The provided application note details a comprehensive protocol for the HPLC analysis of this compound, aimed at researchers and professionals in drug development. By adapting established methods for similar compounds, this guide offers a solid foundation for developing a validated analytical procedure. The structured protocols, data tables, and workflow diagrams are designed to facilitate ease of use and ensure reliable, reproducible results in the quantification of this promising bioactive compound.
References
- 1. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. turkjps.org [turkjps.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of Chlorogenic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties. Chlorogenic acid butyl ester, a synthetic derivative, is being investigated for its enhanced lipophilicity, which may improve its bioavailability and therapeutic efficacy. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of this analyte in various matrices.
Data Presentation: Mass Spectral Data
The following tables summarize the key mass spectral data for this compound obtained in both positive and negative electrospray ionization (ESI) modes. This quantitative data is essential for method development and data interpretation.
Table 1: Positive Ion Mode ESI-MS/MS Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity |
| 411.17 | 355.12 | [M+H - C₄H₈]⁺ |
| 411.17 | 193.05 | [Quinic acid+H]⁺ |
| 411.17 | 175.04 | [Quinic acid+H - H₂O]⁺ |
| 411.17 | 163.04 | [Caffeoyl moiety+H]⁺ |
| 411.17 | 145.03 | [Caffeoyl moiety+H - H₂O]⁺ |
| 411.17 | 135.04 | [Caffeoyl moiety - CO]⁺ |
Table 2: Negative Ion Mode ESI-MS/MS Data for this compound
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity |
| 409.16 | 353.09 | [M-H - C₄H₈]⁻ |
| 409.16 | 191.05 | [Quinic acid-H]⁻ |
| 409.16 | 179.03 | [Caffeic acid-H]⁻ |
| 409.16 | 173.04 | [Quinic acid-H - H₂O]⁻ |
| 409.16 | 135.04 | [Caffeic acid-H - CO₂]⁻ |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound.
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Protocol 3: Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative, depending on sensitivity and desired fragmentation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument and precursor ion (typically 15-30 eV).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Select at least two transitions for each analyte and the internal standard.
Visualizations
The following diagrams illustrate the fragmentation pathway and the experimental workflow for the analysis of this compound.
Caption: Fragmentation of this compound
Caption: LC-MS/MS Workflow for Analysis
Application Notes and Protocols for the Quantification of Chlorogenic Acid Butyl Ester in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid butyl ester is a derivative of chlorogenic acid, a prominent phenolic compound widely distributed in the plant kingdom.[1][2] As an ester of caffeic acid and quinic acid, chlorogenic acid and its derivatives are of significant interest due to their various biological activities, including antioxidant and anti-inflammatory effects.[3] Specifically, this compound has been identified as a potent inhibitor of melanogenesis, making it a compound of interest for applications in cosmetics and dermatology.[4] It exerts its effect by inhibiting the expression of key enzymes in the melanin synthesis pathway, such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), through the suppression of the microphthalmia-associated transcription factor (MITF).[4]
Natural occurrences of this compound have been reported in various plant species, including Osmanthus yunnanensis, Lysimachia davurica, Urceola rosea, and Isertia haenkeana.[5][6][7] While its presence is documented, comprehensive quantitative data on the concentration of this compound in different plant extracts is not widely available in current literature. This document provides detailed protocols for the extraction, identification, and quantification of this compound from plant matrices. The methodologies are based on established analytical techniques for chlorogenic acid and its derivatives and can be fully validated with the use of a commercially available analytical standard.
Experimental Protocols
The following sections detail the recommended procedures for sample preparation and analysis. It is crucial to validate these methods for the specific plant matrix under investigation using the this compound analytical standard.
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for solid-liquid extraction of phenolic compounds from dried plant material.
-
Plant Material Preparation : Dry the collected plant material (e.g., leaves, flowers) at 40-45°C in a hot air oven until a constant weight is achieved.[8] Grind the dried material into a coarse powder.
-
Soxhlet Extraction (Method A) :
-
Place 10 g of the powdered plant sample into a Soxhlet apparatus.
-
Perform an initial extraction with a non-polar solvent like petroleum ether to remove lipids.
-
Subsequently, perform an exhaustive extraction with 95% ethanol.[8]
-
Filter the ethanolic extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
-
Ultrasonic Extraction (Method B) :
-
Weigh 1 g of the powdered plant sample into a flask.
-
Add 50 mL of 70% ethanol.
-
Perform extraction in an ultrasonic bath at 50°C for 60 minutes.[1]
-
Filter the extract through a 0.45 µm filter.
-
-
Sample Storage : Store the dried crude extract at -20°C until further analysis.[9]
-
Preparation for Analysis : Before injection, dissolve a known amount of the dried extract in the HPLC mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.[8]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol outlines a reverse-phase HPLC method with a Diode Array Detector (DAD) for the quantification of this compound.
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of Solvent A (0.2% phosphoric acid in water) and Solvent B (acetonitrile or methanol).[8]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[3]
-
Detection Wavelength : Monitor at 325-330 nm, which is the characteristic absorbance maximum for caffeoyl derivatives.
-
Injection Volume : 20 µL.[3]
-
-
Standard Preparation :
-
Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1-100 µg/mL).
-
-
Method Validation :
-
Linearity : Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is desirable.[8]
-
Limit of Detection (LOD) and Quantification (LOQ) : Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[8][10]
-
Precision and Accuracy : Evaluate intra- and inter-day precision and accuracy by analyzing quality control samples at low, medium, and high concentrations within the calibration range.[10]
-
-
Quantification : Inject the prepared plant extract samples. Identify the this compound peak by comparing its retention time and UV spectrum with the standard. Quantify the amount using the linear regression equation from the calibration curve.
Protocol 3: Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is for the confirmation of the identity of this compound, especially in complex matrices.
-
Instrumentation : An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions : Use the same or similar chromatographic conditions as described in Protocol 2 to ensure separation.
-
MS Conditions :
-
Ionization Mode : ESI in both positive and negative modes.
-
Mass Range : Scan a range appropriate for the target molecule (e.g., m/z 100-1000).
-
Expected Ion : this compound has a molecular weight of 410.4 g/mol .[7] Expect to see the protonated molecule [M+H]⁺ at m/z 411 in positive mode.[5]
-
MS/MS Fragmentation : Perform tandem MS on the parent ion (m/z 411). Key fragment ions for chlorogenic acid esters typically arise from the cleavage of the ester bond, resulting in ions corresponding to the quinic acid moiety (m/z 191) and the caffeic acid moiety (m/z 179).[11][12]
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are template tables for summarizing analytical methods and results.
Table 1: Summary of HPLC-DAD Method Parameters for Quantification.
| Parameter | Condition |
| Instrument | HPLC with DAD Detector |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.2% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Example: 0-20 min, 15-40% B; 20-25 min, 40-60% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 330 nm |
| Injection Volume | 20 µL |
Table 2: Example Quantitative Data for Chlorogenic Acid in Various Plant Extracts.
Disclaimer: The following data is for the parent compound, chlorogenic acid , and is provided for illustrative purposes to serve as a template for presenting results for this compound once quantified.
| Plant Species | Part Used | Chlorogenic Acid Content (mg/g of dry plant material) | Reference |
| Lonicera japonica | Flowering Buds | 99.00 ± 0.04 | [8] |
| Coffea canephora | Seeds | 12.33 ± 0.03 | [8] |
| Etlingera elatior | Leaves (Crude Extract) | 28.0 ± 2.0 | [9] |
| Arbutus unedo | Leaves | 1.46 | [13] |
| Cudrania tricuspidata | Leaves | Varies with extraction | [10] |
Visualization
Diagrams are essential for representing complex workflows and biological pathways.
References
- 1. Buy Chlorogenic Acid Reference Standard, USP-1115545 - Direct from USP [store.usp.org]
- 2. Chlorogenic acids – their properties, occurrence and analysis | Gil | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 3. Chlorogenic acid primary reference standard 327-97-9 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. scielo.br [scielo.br]
- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Determination of Flavonoids and Chlorogenic Acid in the Leaves of Arbutus unedo L. Using Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorogenic Acid Butyl Ester as a Melanogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid butyl ester, a derivative of the naturally occurring polyphenol chlorogenic acid, has emerged as a compound of interest for its potential as a melanogenesis inhibitor.[1] This document provides a comprehensive overview of its mechanism of action, protocols for key in vitro assays, and a summary of relevant data to facilitate further research and development in the fields of dermatology and cosmetology. By inhibiting the synthesis of melanin, this compound holds promise for the treatment of hyperpigmentation disorders and for use in skin-lightening cosmetic formulations.
Mechanism of Action
This compound exerts its inhibitory effects on melanogenesis by targeting key regulatory components of the melanin synthesis pathway. The primary mechanism involves the downregulation of Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic gene expression.[1] The reduction in MITF levels subsequently leads to decreased expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the initial steps of converting L-tyrosine to dopaquinone.
The regulation of MITF is complex and involves upstream signaling pathways, most notably the cyclic AMP (cAMP)-dependent pathway. Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the MITF gene. While direct evidence for this compound's effect on the CREB pathway is still under investigation, analogues of chlorogenic acid have been shown to interfere with this signaling cascade.
// Nodes alpha_MSH [label="α-MSH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MC1R [label="MC1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MITF [label="MITF", fillcolor="#34A853", fontcolor="#FFFFFF"]; TYR [label="Tyrosinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRP1 [label="TRP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRP2 [label="TRP-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melanin [label="Melanin", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CABE [label="Chlorogenic Acid\nButyl Ester", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges alpha_MSH -> MC1R [label="binds"]; MC1R -> AC [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="phosphorylates"]; CREB -> pCREB; pCREB -> MITF [label="upregulates\ntranscription"]; MITF -> TYR [label="upregulates"]; MITF -> TRP1 [label="upregulates"]; MITF -> TRP2 [label="upregulates"]; TYR -> Melanin [label="catalyzes"]; TRP1 -> Melanin; TRP2 -> Melanin; CABE -> MITF [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; CABE -> TYR [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; CABE -> TRP1 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; CABE -> TRP2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } end_dot Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Chlorogenic Acid Analogue (Pyridine derivative 13a) | Melanin Formation Inhibition | B16 Melanoma | < 3.0 | [2] |
| Chlorogenic Acid Analogue (Pyridine derivative 13b) | Melanin Formation Inhibition | B16 Melanoma | < 3.0 | [2] |
| Chlorogenic Acid Analogue (Pyridine derivative 13c) | Melanin Formation Inhibition | B16 Melanoma | < 3.0 | [2] |
| Chlorogenic Acid Analogue (Pyridine derivative 13d) | Melanin Formation Inhibition | B16 Melanoma | < 3.0 | [2] |
| Kojic Acid (Positive Control) | Melanin Formation Inhibition | B16 Melanoma | 29.5 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound as a melanogenesis inhibitor. These protocols are based on established methodologies used for similar compounds.
Cell Culture
B16F10 murine melanoma cells are a standard model for studying melanogenesis.
-
Cell Line: B16F10 murine melanoma cells.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged every 2-3 days when they reach 80-90% confluency.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.
// Nodes Seed [label="Seed B16F10 cells\nin 6-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\nand α-MSH (optional) for 48-72h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse cells with 1N NaOH\ncontaining 10% DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 80°C for 1h\nto solubilize melanin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure absorbance at 405 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Normalize [label="Normalize to protein concentration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Seed -> Treat; Treat -> Wash; Wash -> Lyse; Lyse -> Incubate; Incubate -> Read; Read -> Normalize; } end_dot Caption: Workflow for the Melanin Content Assay.
Protocol:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. A positive control (e.g., Kojic Acid) and a vehicle control (e.g., DMSO) should be included. To stimulate melanogenesis, cells can be co-treated with α-MSH (e.g., 100 nM). Incubate for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells by adding 1N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells after treatment.
// Nodes Seed_Treat [label="Seed and treat B16F10 cells\nas in Melanin Content Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Lyse [label="Wash with PBS and lyse cells in\nphosphate buffer with Triton X-100", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge lysate and collect supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Quant [label="Determine protein concentration\nof the supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Incubate supernatant (containing tyrosinase)\nwith L-DOPA at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Abs [label="Measure absorbance at 475 nm\n(dopachrome formation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate [label="Calculate tyrosinase activity relative to control", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Seed_Treat -> Wash_Lyse; Wash_Lyse -> Centrifuge; Centrifuge -> Protein_Quant; Protein_Quant -> Reaction; Reaction -> Read_Abs; Read_Abs -> Calculate; } end_dot Caption: Workflow for the Cellular Tyrosinase Activity Assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Lysate Preparation: Centrifuge the cell lysates at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant which contains the tyrosinase enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of protein from each sample with L-DOPA (final concentration of 2 mg/mL in phosphate buffer).
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1 hour) to monitor the formation of dopachrome.
-
Calculation: The tyrosinase activity is expressed as the rate of dopachrome formation and is normalized to the total protein concentration. The results are presented as a percentage of the control.
Western Blot Analysis
This technique is used to determine the protein expression levels of key melanogenesis-related proteins.
Protocol:
-
Cell Culture and Treatment: Culture and treat B16F10 cells as described previously.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MITF, Tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound shows significant potential as a melanogenesis inhibitor by downregulating the expression of MITF and key melanogenic enzymes. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. Future studies should focus on determining the precise IC50 values of the butyl ester and exploring its effects on the upstream signaling pathways, such as the CREB pathway, to fully elucidate its potential in the development of novel dermatological and cosmetic products.
References
Application Notes and Protocols: Chlorogenic Acid Butyl Ester in Neuroprotection Studies
Disclaimer: Direct experimental data on the neuroprotective applications of chlorogenic acid butyl ester is limited in the current scientific literature. These application notes are therefore based on the extensive research conducted on its parent compound, chlorogenic acid (CGA) . The butyl ester derivative, through the addition of a butyl group, is predicted to have increased lipophilicity. This chemical modification may lead to enhanced bioavailability and an increased ability to cross the blood-brain barrier, potentially amplifying the neuroprotective effects observed with chlorogenic acid. The following protocols and data should be considered as a starting point for investigating the neuroprotective potential of this compound.
Introduction
Chlorogenic acid (CGA) is a prominent phenolic compound found in various plants, fruits, and vegetables, with coffee beans being a particularly rich source.[1][2] It is an ester of caffeic acid and quinic acid.[2] CGA and its derivatives have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] These attributes make chlorogenic acid and its esters, such as the butyl ester, promising candidates for investigation in the context of neurodegenerative diseases and acute brain injury.
The neuroprotective effects of chlorogenic acid are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival and apoptosis.[5][6] By extension, this compound is hypothesized to share these mechanisms of action, with the potential for improved central nervous system penetration.
Quantitative Data Summary
The following tables summarize quantitative data from studies on chlorogenic acid, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Chlorogenic Acid
| Model System | Insult | CGA Concentration | Outcome Measure | Result |
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 100 ng/mL | Cell Viability (MTT Assay) | Increased cell viability compared to H₂O₂ treated group.[7] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100-400 µM | Inflammatory Cytokines & Oxidative Stress Markers | Dose-dependent reduction in inflammatory markers and oxidative stress.[8] |
Table 2: In Vivo Neuroprotective Effects of Chlorogenic Acid
| Animal Model | Disease/Injury Model | CGA Dosage | Outcome Measure | Result |
| Mice | Intracerebral Hemorrhage (ICH) | 30 mg/kg (i.p.) | Neurological Deficit Score & Brain Water Content | Significant improvement in neurological function and reduction in brain edema.[9] |
| Neonatal Rats | Hypoxia-Ischemia (HI) | Not Specified | Infarct Volume & Brain Edema | Significantly decreased infarct volume and alleviated brain edema. |
| Rats | Lithium-Pilocarpine-Induced Status Epilepticus | 30 mg/kg | Hippocampal Cell Loss & Oxidative Stress | Significant reduction in hippocampal cell loss and markers of oxidative stress.[10] |
| Mice | 3-Nitropropionic Acid (3-NP) Induced Neurodegeneration | Not Specified | Lipid Peroxidation & Inflammatory Cytokines | Significantly reduced lipid peroxidation and promoted an anti-inflammatory profile.[5][11] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
1. In Vitro Neuroprotection Assay using Primary Neuronal Cultures
-
Objective: To determine the protective effect of this compound against oxidative stress-induced neuronal death.
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Experimental Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat mature neurons with varying concentrations of this compound for 1-2 hours.
-
Induce neuronal injury by adding a neurotoxic agent such as hydrogen peroxide (e.g., 100 µM) or glutamate (e.g., 50 µM) for a specified duration (e.g., 24 hours).
-
Include control groups: untreated cells, cells treated with vehicle + neurotoxin, and cells treated with this compound alone.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay to quantify metabolically active cells.[7]
-
Apoptosis: Perform TUNEL staining or Caspase-3 activity assays to measure apoptotic cell death.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.
-
2. In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke
-
Objective: To evaluate the in vivo efficacy of this compound in reducing brain damage and improving functional outcomes after ischemic stroke.
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Induce focal cerebral ischemia via transient middle cerebral artery occlusion (tMCAO) for 60 minutes, followed by reperfusion.
-
-
Experimental Procedure:
-
Prepare this compound for intraperitoneal (i.p.) or intravenous (i.v.) administration.
-
Administer this compound at different doses (e.g., 10, 30, 60 mg/kg) at a specific time point relative to the ischemic insult (e.g., 1 hour after reperfusion).[9]
-
Include a vehicle-treated control group.
-
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Evaluate motor and neurological function at 24 and 72 hours post-ischemia using a standardized neurological scoring system.[9]
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histology and Immunohistochemistry: Perform Nissl staining to assess neuronal survival and immunostaining for markers of inflammation (e.g., Iba1 for microglia) and apoptosis (e.g., cleaved Caspase-3).
-
Signaling Pathways and Experimental Workflows
Diagram 1: Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: A simplified diagram illustrating the proposed neuroprotective mechanism of this compound.
Diagram 2: Experimental Workflow for In Vivo Neuroprotection Study
Caption: A flowchart depicting the key steps in an in vivo study of this compound.
References
- 1. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 2. Chlorogenic acid and its role in biological functions: an up to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorogenic acid alleviates neurobehavioral disorders and brain damage in focal ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorogenic Acid Improves Neuroprotective Effect of PEP-1-Ribosomal Protein S3 Against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Chlorogenic Acid in a Mouse Model of Intracerebral Hemorrhage Associated with Reduced Extracellular Matrix Metalloproteinase Inducer [mdpi.com]
- 10. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Antioxidant Capacity of Chlorogenic Acid Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorogenic acids (CGAs) and their esters are a class of phenolic compounds widely found in plants, coffee, and various food products. They are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. Accurate and standardized methods for evaluating the antioxidant capacity of chlorogenic acid esters are crucial for research, quality control, and the development of new antioxidant-based products.
These application notes provide detailed protocols for the most common in vitro antioxidant capacity assays: DPPH, ABTS, FRAP, CUPRAC, and ORAC. The methodologies are presented in a step-by-step format to ensure reproducibility. Additionally, a summary of quantitative antioxidant capacity data for various chlorogenic acid esters is provided for comparative analysis.
Data Presentation: Antioxidant Capacity of Chlorogenic Acid Esters
The antioxidant capacity of chlorogenic acid esters can be expressed in various ways, most commonly as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). The following tables summarize the available quantitative data from the literature.
Table 1: DPPH Radical Scavenging Activity of Chlorogenic Acid and its Esters
| Compound | IC50 (µg/mL) | Reference |
| Chlorogenic Acid | 6.17 | [1] |
| Chlorogenic Acid | 28.2 | [1] |
| Dicaffeoylquinic Acids (diCQA) | 7.5 - 9.5 | [2] |
| Caffeoylquinic Acids (CQA) | 13.2 - 13.8 | [2] |
Table 2: ABTS Radical Scavenging Activity of Chlorogenic Acid and its Esters
| Compound | IC50 (µg/mL) | TEAC (µmol Trolox/g) | Reference |
| Dicaffeoylquinic Acids (diCQA) | 67.3 - 77.6 | - | [2] |
| Caffeoylquinic Acids (CQA) | 87.5 - 91.5 | - | [2] |
| Chlorogenic Acid | - | Varies by eggplant origin | [3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Chlorogenic Acid Isomers
| Compound | Relative FRAP Activity | Reference |
| Isochlorogenic acid A, B, C | Higher than Chlorogenic Acid | [4] |
Note: Direct comparative values for FRAP are often presented graphically or as relative activities. It is recommended to run a Trolox standard curve alongside the samples for quantitative comparison.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance at 517 nm is proportional to the antioxidant's scavenging capacity.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (chlorogenic acid esters) and a positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of reading at 517 nm
-
Cuvettes or 96-well microplates
Procedure:
-
Preparation of DPPH Stock Solution (typically 0.1 mM):
-
Sample Preparation:
-
Prepare a stock solution of the chlorogenic acid ester in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the sample and the positive control.[7]
-
-
Assay:
-
In a cuvette or microplate well, mix a defined volume of the sample (or standard) solution with the DPPH working solution.[5][7] A common ratio is 1:1 (v/v).
-
Prepare a blank containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[6]
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm.[5]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless ABTS, leading to a decrease in absorbance at 734 nm.[8][9]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (APS)
-
Ethanol or phosphate buffer (e.g., pH 7.4)
-
Test samples and a positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of reading at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution in water.[9]
-
Prepare a 2.45 mM potassium persulfate solution in water.[9]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]
-
Before use, dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the chlorogenic acid ester and a series of dilutions in a suitable solvent.
-
-
Assay:
-
Add a small volume of the sample (or standard) solution to the diluted ABTS•+ solution.[8]
-
Mix thoroughly.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[10]
-
-
Calculation:
-
Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.[11][12][13]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test samples and a positive control (e.g., FeSO₄ or Trolox)
-
Spectrophotometer or microplate reader capable of reading at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Sample Preparation:
-
Prepare a stock solution of the chlorogenic acid ester and a series of dilutions.
-
-
Assay:
-
Add a small volume of the sample (or standard) to the FRAP reagent.[12]
-
Mix well.
-
-
Measurement:
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants. The resulting complex has a yellow-orange color and a maximum absorption at 450 nm.[15][16]
Materials:
-
Copper(II) chloride (CuCl₂) solution
-
Neocuproine solution
-
Ammonium acetate buffer (pH 7.0)
-
Test samples and a positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of reading at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare separate solutions of CuCl₂, neocuproine, and ammonium acetate buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of the chlorogenic acid ester and a series of dilutions.
-
-
Assay:
-
Measurement:
-
Measure the absorbance at 450 nm.[15]
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant like Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[17][18][19]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
Test samples and a positive control (e.g., Trolox)
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.[19]
-
-
Sample Preparation:
-
Prepare a stock solution of the chlorogenic acid ester and a series of dilutions in phosphate buffer.
-
-
Assay:
-
Measurement:
-
Immediately begin reading the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for 60-90 minutes.[19]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. eaglebio.com [eaglebio.com]
- 17. mdpi.com [mdpi.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. scribd.com [scribd.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Chlorogenic Acid Butyl Ester Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid (CGA), a prominent dietary polyphenol, and its derivatives are of significant interest in biomedical research due to their diverse pharmacological activities. This document focuses on chlorogenic acid butyl ester, an esterified form of chlorogenic acid, and provides detailed protocols for cell-based assays to evaluate its anticancer, anti-inflammatory, and antioxidant properties. While direct quantitative data for the butyl ester is emerging, this document leverages available information on chlorogenic acid and its other esters to provide robust methodologies for assessing its biological potential. These protocols are intended to guide researchers in the systematic evaluation of this compound for potential therapeutic applications.
I. Anticancer Activity
Chlorogenic acid and its derivatives have demonstrated notable anticancer effects by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression. The following assays are fundamental for characterizing the anticancer activity of this compound.
A. Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MDA-MB-231, HCT116, A431) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Anticancer Activity of Chlorogenic Acid and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Chlorogenic Acid | MDA-MB-231 (Breast Cancer) | MTT | 590.5 ± 10.6 µM (72h) | [1] |
| Chlorogenic Acid | HCCC-9810 (Cholangiocarcinoma) | CCK-8 | 100.20 µM | [2] |
| Chlorogenic Acid | RBE (Cholangiocarcinoma) | CCK-8 | 57.07 µM | [2] |
| Caffeic Acid n-Butyl Ester | A431 (Skin Carcinoma) | MTT | 20 µM | [3] |
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate cancer cells. Western blotting for key apoptosis-related proteins can elucidate the molecular mechanism of this compound-induced cell death.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis and Protein Extraction:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathway Visualization: Apoptosis Induction
II. Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer. Chlorogenic acid and its derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3.
A. Inhibition of Pro-inflammatory Mediators
The production of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a simple colorimetric method to measure nitrite (a stable product of NO), providing an indication of NO production by cells.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (no treatment), LPS-only wells, and compound-only wells.
-
-
Griess Reagent Preparation and Assay:
-
The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the mixed Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of the LPS-only control.
-
Data Presentation: Anti-inflammatory Activity of a Chlorogenic Acid Derivative
| Compound | Cell Line | Assay | Effect | Reference |
| Chlorogenic Acid Methyl Ester | RAW 264.7 | Western Blot | Inhibited LPS-induced phosphorylation of NF-κB p65 | [3] |
Signaling Pathway Visualization: NF-κB and STAT3 Inhibition
III. Antioxidant Activity
Reactive oxygen species (ROS) play a dual role in cellular physiology but can cause significant damage at high levels, a condition known as oxidative stress. The antioxidant capacity of a compound can be assessed by its ability to scavenge free radicals and reduce intracellular ROS levels.
A. Intracellular Reactive Oxygen Species (ROS) Scavenging Assay
The DCFH-DA assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol: DCFH-DA Assay
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HaCaT keratinocytes or other relevant cell lines) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by treating the cells with an ROS-inducing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a specified time (e.g., 30-60 minutes). Include appropriate controls (untreated, compound only, and ROS-inducer only).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the percentage of ROS inhibition using the following formula: % ROS Inhibition = [1 - (Fluorescence of treated cells / Fluorescence of control cells)] x 100
-
Data Presentation: Antioxidant Activity of Chlorogenic Acid and a Derivative
| Compound | Cell Line | Assay | Effect | Reference |
| Chlorogenic Acid | Caco-2 | Cell Viability after t-BHP | Protected against oxidative damage | [4] |
| Caffeic Acid n-Butyl Ester | PL cells | ROS Assay | Increased intracellular ROS in bacteria, indicating a pro-oxidant bactericidal mechanism | [5] |
Experimental Workflow Visualization: ROS Scavenging Assay
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the anticancer, anti-inflammatory, and antioxidant activities of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data to elucidate the mechanisms of action and therapeutic potential of this promising natural product derivative. The provided signaling pathway and workflow diagrams offer a visual guide to the experimental logic and underlying biological processes. Further studies are encouraged to expand on the specific quantitative effects of the butyl ester in a wider range of cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorogenic Acid as a Potential Therapeutic Agent for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"chlorogenic acid butyl ester solubility issues and solutions"
Welcome to the technical support center for chlorogenic acid butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a more lipophilic derivative of chlorogenic acid, created through esterification. While chlorogenic acid is readily soluble in polar solvents like water and ethanol, the addition of the butyl group increases its affinity for non-polar, hydrophobic environments. This alteration is often desired for applications in lipid-based formulations or to enhance membrane permeability. However, this increased lipophilicity inherently reduces its solubility in aqueous solutions, which can pose a challenge for in vitro biological assays and certain drug delivery systems.
Q2: In which solvents is this compound likely to be soluble?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Acetone
For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q3: My this compound is not dissolving, what should I do?
If you are experiencing difficulty dissolving this compound, please refer to the troubleshooting guide below. Common initial steps include gentle heating and sonication. One supplier suggests that for their product, heating to 37°C and brief ultrasonication can aid dissolution.
Q4: How does the solubility of this compound compare to its parent compound, chlorogenic acid?
The esterification of chlorogenic acid with butanol to form the butyl ester increases its lipophilicity. Consequently, the solubility profile is altered:
-
Aqueous Solubility: Expected to be significantly lower than chlorogenic acid.
-
Organic Solvent Solubility: Expected to have improved solubility in less polar organic solvents compared to chlorogenic acid.
For reference, the solubility of the parent compound, chlorogenic acid, is provided in the data table below.
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in the chosen solvent.
Initial Steps:
-
Verify Solvent Choice: Ensure you are using an appropriate organic solvent such as DMSO, ethanol, or methanol for your initial stock solution.
-
Gentle Warming: Warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in the dispersion and dissolution of the solid particles.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
Advanced Solutions:
If the initial steps are unsuccessful, consider the following advanced strategies:
-
Co-solvent System: Employ a mixture of solvents. For example, a combination of ethanol and water can sometimes be effective, though the optimal ratio will need to be determined experimentally.
-
pH Adjustment: For aqueous-based solutions, altering the pH might improve solubility, depending on the pKa of the compound. However, the stability of the ester bond should be considered at non-neutral pH.
-
Formulation Approaches: For persistent solubility issues, especially in aqueous media for biological assays, consider advanced formulation techniques. These are generally applicable to poorly water-soluble compounds and may include:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area and improve the dissolution rate.
-
Liposomal Encapsulation: Encapsulating the compound within lipid vesicles (liposomes) can enhance its stability and solubility in aqueous environments.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
The following workflow provides a logical approach to troubleshooting solubility problems.
Data Presentation
Table 1: Solubility of Chlorogenic Acid (Parent Compound)
Note: This data is for the parent compound, chlorogenic acid, and serves as a reference. The butyl ester derivative will exhibit different solubility properties, with expected lower aqueous solubility and potentially higher solubility in less polar organic solvents.
| Solvent | Approximate Solubility (mg/mL) | Citation |
| Dimethyl sulfoxide (DMSO) | 50 | [1] |
| Dimethyl formamide (DMF) | 71 | [1] |
| Ethanol | 25 | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 | [1][2] |
| Water (25°C) | 40 (4%) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound for use in biological assays.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the container in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard method for experimentally determining the solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Filter the solution using a syringe filter suitable for the solvent, ensuring no solid particles pass through.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.
-
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
References
Technical Support Center: Stability of Chlorogenic Acid Butyl Ester in Solution
This technical support center provides guidance on the stability of chlorogenic acid and its derivatives, including chlorogenic acid butyl ester, in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct and detailed stability data for this compound is limited in publicly available literature. The following information is primarily based on studies of the parent compound, chlorogenic acid (CGA or 5-CQA), and general chemical principles of ester stability. Researchers should consider this guidance as a starting point and perform their own stability studies for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of chlorogenic acid and its esters in solution?
The stability of chlorogenic acid and, by extension, its butyl ester is primarily influenced by:
-
pH: Stability is pH-dependent. Degradation is more rapid in neutral and alkaline conditions compared to acidic conditions.[1][2][3]
-
Temperature: Higher temperatures accelerate degradation and isomerization.[4]
-
Light: Exposure to UV or visible light can cause trans-cis isomerization.[5]
-
Solvent: The choice of solvent can impact stability. For instance, chlorogenic acids have been observed to degrade more easily in methanol compared to aqueous solutions at low temperatures.[4][5]
-
Presence of Oxidizing Agents: As a phenolic compound, chlorogenic acid is susceptible to oxidation.
Q2: How does the stability of this compound likely differ from chlorogenic acid?
While specific data is lacking, the butyl ester modification may influence stability in the following ways:
-
Hydrolysis: The ester bond in this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions, which would yield chlorogenic acid and butanol. This is an additional degradation pathway compared to the parent compound.
-
Solubility: The butyl ester is more hydrophobic than chlorogenic acid. This will affect its solubility in different solvents and could influence its stability in aqueous versus organic or mixed-solvent systems.
Q3: What are the typical degradation products of chlorogenic acid?
Under various conditions, chlorogenic acid can undergo several transformations:
-
Isomerization: Acyl migration can lead to the formation of isomers such as 3-O-caffeoylquinic acid (neochlorogenic acid) and 4-O-caffeoylquinic acid (cryptochlorogenic acid).[1][4] Isomerization is influenced by pH and temperature.[1][4]
-
Hydrolysis: The ester bond can be hydrolyzed to yield caffeic acid and quinic acid.[4][6]
-
Oxidation: The phenolic rings are susceptible to oxidation, leading to the formation of various oxidation products.[7]
Q4: What are the recommended storage conditions for solutions of chlorogenic acid and its esters?
For optimal stability, solutions should be:
-
Stored at low temperatures: Freezing (-20°C or -80°C) is recommended for long-term storage.[8] For short-term storage, refrigeration (4°C) can be used, but for aqueous solutions, it is often recommended not to store them for more than a day.[9]
-
Protected from light: Use amber vials or wrap containers in aluminum foil.[5][8]
-
Maintained at an acidic pH: If compatible with the experimental design, buffering the solution to an acidic pH can enhance stability.[1][3]
-
Purged with inert gas: To prevent oxidation, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon is advisable.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light and heat. - Verify the pH of your solution; adjust to a more acidic pH if possible. |
| Appearance of new peaks in HPLC chromatogram. | Isomerization or degradation of the parent compound. | - Characterize the new peaks using mass spectrometry to identify potential isomers (neochlorogenic and cryptochlorogenic acid) or degradation products (caffeic acid, quinic acid). - Review storage conditions and handling procedures to minimize degradation. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility, especially for the more hydrophobic butyl ester. | - Use a co-solvent such as ethanol or DMSO to prepare a concentrated stock solution before diluting with aqueous buffer.[9] Be mindful of the final solvent concentration in your experiment. - Check the solubility of the compound in your specific buffer system. |
Data Summary
Table 1: Factors Influencing Chlorogenic Acid Stability
| Factor | Effect on Stability | Reference |
| pH | More stable in acidic conditions; degradation increases in neutral and alkaline solutions. | [1][2][3] |
| Temperature | Higher temperatures accelerate degradation and isomerization. | [4] |
| Light | UV and visible light can cause isomerization. | [5] |
| Solvent | Can be less stable in methanol at room temperature compared to cold aqueous solutions. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of Chlorogenic Acid or its Ester
-
Weighing: Accurately weigh the desired amount of chlorogenic acid or this compound powder in a suitable container.
-
Dissolution:
-
Inert Atmosphere (Optional but Recommended): Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen.[9]
-
Sonication: If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate solvent or buffer.
-
Storage: Store the stock solution in amber vials at -20°C or -80°C.[8] For aqueous solutions of chlorogenic acid, it is recommended not to store for more than one day.[9]
Protocol 2: HPLC Method for Analysis of Chlorogenic Acid and its Isomers
This is a general method and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is often used.
-
Flow Rate: Approximately 1.0 mL/min.[10]
-
Detection: UV detector at a wavelength of around 327-330 nm.[11][12][13]
-
Column Temperature: 30°C.[12]
Visualizations
Caption: Experimental workflow for preparing and analyzing the stability of a compound in solution.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on chlorogenic acid stability in aqueous solution after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. longdom.org [longdom.org]
- 11. turkjps.org [turkjps.org]
- 12. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glsciences.com [glsciences.com]
Technical Support Center: Synthesis of Chlorogenic Acid Butyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chlorogenic acid butyl ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are non-catalytic and enzymatic esterification.
-
Non-catalytic esterification typically involves reacting chlorogenic acid with an excess of butanol at high temperatures. This method is often performed under solvent-free conditions.
-
Enzymatic esterification utilizes lipases, such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435), to catalyze the reaction between chlorogenic acid and butanol under milder conditions.[1][2] This method is known for its high regioselectivity.
Q2: What factors primarily influence the yield of the synthesis?
A2: Key factors influencing the yield include:
-
Reaction Temperature: Higher temperatures in non-catalytic methods can increase the reaction rate, but excessive heat may lead to degradation of chlorogenic acid. Enzymatic reactions have an optimal temperature range, beyond which the enzyme can denature.[3]
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium. However, prolonged reaction times, especially at high temperatures, can promote the formation of side products.[3]
-
Molar Ratio of Reactants: An excess of butanol is often used to shift the reaction equilibrium towards the formation of the ester.[3]
-
Enzyme Concentration (for enzymatic synthesis): A higher concentration of lipase can increase the reaction rate, but only up to a certain point where the availability of substrates becomes the limiting factor.
-
Water Content: The presence of water can negatively impact the yield by favoring the reverse reaction (hydrolysis). It is crucial to use anhydrous reagents and solvents.
Q3: What are the potential side reactions during the synthesis?
A3: Common side reactions include:
-
Isomerization: Chlorogenic acid can isomerize at elevated temperatures, leading to the formation of different caffeoylquinic acid isomers.[4]
-
Transesterification: In the presence of other alcohol impurities or during prolonged reaction times, the butyl group on the ester may be exchanged.[4]
-
Degradation: At very high temperatures, chlorogenic acid and its ester can degrade, leading to a variety of byproducts and a decrease in yield.
-
Polymerization: Excessive temperatures in non-catalytic synthesis can sometimes lead to the polymerization of reactants.[5]
Q4: How can I purify the synthesized this compound?
A4: Common purification methods include:
-
Solvent Extraction: This is used to remove excess butanol and other impurities. A common approach involves using a non-polar solvent like petroleum ether to wash the reaction mixture.[1]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired ester from unreacted chlorogenic acid and other byproducts. A solvent system such as toluene/isopropanol can be used for elution.[1]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Reaction time may be too short. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time until equilibrium is reached. |
| 2. Suboptimal temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation. | 2. For non-catalytic synthesis, gradually increase the temperature, monitoring for product formation and degradation. For enzymatic synthesis, ensure the temperature is within the optimal range for the specific lipase used (typically 40-70°C). | |
| 3. Presence of water: Water can drive the equilibrium back towards the reactants. | 3. Use anhydrous butanol and solvents. Consider using molecular sieves to remove water generated during the reaction. | |
| 4. Inactive enzyme (enzymatic synthesis): The lipase may have lost its activity due to improper storage or handling. | 4. Use a fresh batch of enzyme. Ensure proper storage conditions as per the manufacturer's instructions. | |
| 5. Insufficient mixing: In a heterogeneous reaction, poor mixing can limit the interaction between reactants. | 5. Increase the stirring rate to ensure the reaction mixture is homogeneous. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC (Impurities) | 1. Unreacted starting materials: The reaction has not gone to completion. | 1. Extend the reaction time or optimize other parameters (temperature, molar ratio) to drive the reaction forward. |
| 2. Formation of side products: Isomerization or degradation of chlorogenic acid may have occurred. | 2. Optimize the reaction temperature to minimize side reactions. For non-catalytic methods, avoid excessively high temperatures. Purify the product using column chromatography. | |
| 3. Hydrolysis of the ester: Presence of water during reaction or workup. | 3. Ensure anhydrous conditions throughout the synthesis and purification steps. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during solvent extraction: Similar polarities of the product and impurities. | 1. Try using a different solvent system for extraction. Breaking the emulsion can sometimes be achieved by adding a saturated brine solution. |
| 2. Poor separation on column chromatography: Inappropriate solvent system. | 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate compounds with similar polarities. |
Quantitative Data
The following table summarizes reaction conditions and corresponding yields for the synthesis of chlorogenic acid esters from various studies. Note that while the focus is on the butyl ester, data for other esters are included for comparative purposes.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (CGA:Alcohol) | Yield/Conversion (%) | Reference |
| Non-Catalytic | Chlorogenic Acid, Oleyl Alcohol | None | 200 | 3 | 1:20 | 93.59 | [3] |
| Enzymatic | Chlorogenic Acid, Octanol | Novozym 435 | 60 | 12 | 1:500 | 95.3 | [2] |
| Enzymatic | Chlorogenic Acid, Butanol | Candida antarctica lipase B | - | - | - | - | [6] |
| Enzymatic | Chlorogenic Acid, Palmitic Acid | Novozym 435 | 60 | 168 (7 days) | 1:10 to 1:80 | 14-60 | [7] |
| Enzymatic | Chlorogenic Acid, Vinyl Butyrate | Lipozyme RM | 55 | 168 (7 days) | 1:10 | 59.6 | [8][9] |
Experimental Protocols
Non-Catalytic Synthesis of this compound
This protocol is adapted from the synthesis of chlorogenic acid oleyl ester and can be modified for butyl ester synthesis.[3]
Materials:
-
Chlorogenic acid (CGA)
-
n-Butanol (anhydrous)
-
Round bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
Procedure:
-
Add chlorogenic acid and a significant excess of n-butanol (e.g., a molar ratio of 1:20) to a round bottom flask.
-
Stir the mixture and heat it to 90°C under vacuum (e.g., >0.095 MPa) for 30 minutes to remove any residual water.
-
Increase the temperature to the desired reaction temperature (e.g., starting at 160°C and optimizing up to 200°C).
-
Maintain the reaction under vacuum (>0.098 MPa) with continuous stirring for a set duration (e.g., starting with 3 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product using solvent extraction followed by column chromatography.
Enzymatic Synthesis of this compound
This protocol is a general guideline based on enzymatic esterifications of phenolic acids.[2][7]
Materials:
-
Chlorogenic acid (CGA)
-
n-Butanol (anhydrous)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol or solvent-free with butanol as the solvent)
-
Orbital shaker or magnetic stirrer with temperature control
-
Molecular sieves (optional)
Procedure:
-
Dissolve chlorogenic acid in an appropriate amount of anhydrous n-butanol (which can also serve as the solvent) or an anhydrous organic solvent in a sealed reaction vessel.
-
Add the immobilized lipase to the mixture (e.g., 1-10% w/w of substrates).
-
If using a solvent, add molecular sieves to adsorb the water produced during the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with continuous agitation (e.g., 200 rpm).
-
Monitor the reaction progress over time (e.g., 24-72 hours) by analyzing aliquots via TLC or HPLC.
-
Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent (if used) and excess butanol under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
HPLC Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Flow Rate: 1.0 mL/min Detection: UV at 327 nm Injection Volume: 10 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-catalyzed synthesis of two new antioxidants: 4-O- and 3-O-palmitoyl chlorogenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-catalyzed highly regioselective synthesis of acylated chlorogenic acid [agris.fao.org]
Technical Support Center: Analysis of Chlorogenic Acid Isomers by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of chlorogenic acid isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of chlorogenic acid isomers.
Question: Why am I seeing poor resolution or co-elution of my chlorogenic acid isomer peaks, particularly between 4-CQA and 5-CQA?
Answer:
Poor resolution of chlorogenic acid isomers, especially the co-elution of 4-O-caffeoylquinic acid (4-CQA) and 5-O-caffeoylquinic acid (5-CQA), is a common challenge. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inappropriate HPLC Column: Standard C18 columns may not always provide sufficient selectivity for these closely related isomers[1].
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and the pH of the aqueous phase are critical for achieving good separation.
-
Solution 1: Optimize the gradient program. A shallow gradient can help to better separate closely eluting peaks[1].
-
Solution 2: Adjust the mobile phase pH. Using a low-pH mobile phase, often acidified with formic acid or phosphoric acid, helps to suppress the ionization of the phenolic acid groups, leading to increased retention, improved peak shape, and reduced tailing[1][2][3]. A pH below the pKa of the analytes is generally recommended[3].
-
-
Incorrect Flow Rate: A flow rate that is too high can lead to decreased resolution.
-
Solution: Optimize the flow rate. A lower flow rate, for example, 0.5 mL/min, has been used effectively in some methods to improve separation[1].
-
-
Elevated Column Temperature: While higher temperatures can improve efficiency, they may not always enhance the resolution of these specific isomers.
-
Solution: Evaluate the effect of column temperature on your separation. Sometimes a lower temperature can improve the resolution of closely related compounds.
-
Question: My chromatogram shows significant peak tailing for the chlorogenic acid isomer peaks. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC that can affect the accuracy of quantification. For acidic compounds like chlorogenic acids, there are several potential causes.
Potential Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the column can interact with the acidic functional groups of the chlorogenic acids, leading to tailing.
-
Solution 1: Use a low-pH mobile phase. Acidifying the mobile phase with formic acid or phosphoric acid will suppress the ionization of the silanol groups and the analytes, minimizing these secondary interactions[1][2].
-
Solution 2: Employ an end-capped column or a column with a different stationary phase that is less prone to such interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample[4].
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column[4].
-
Question: I am observing a drifting baseline during my HPLC run. What are the likely causes?
Answer:
A drifting baseline can interfere with peak detection and integration. The nature of the drift can often indicate the source of the problem.
Potential Causes and Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can cause the baseline to drift.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned to the initial mobile phase conditions before the next injection[4].
-
-
Mobile Phase Issues: Changes in the mobile phase composition or temperature can lead to baseline drift.
-
Detector Lamp Fluctuation: An aging detector lamp can result in an unstable baseline.
-
Solution: If the lamp energy is low, it may need to be replaced[4].
-
-
Rising Baseline in a Gradient: A rising baseline is common in gradient elution, especially at low UV wavelengths, due to the increasing concentration of the organic solvent which may have a higher UV absorbance than the aqueous phase.
-
Solution: Use a reference wavelength or perform a blank run subtraction[5].
-
Frequently Asked Questions (FAQs)
Q1: What are the major isomers of chlorogenic acid found in natural products like coffee?
A1: The three most common and abundant isomers are 3-O-caffeoylquinic acid (neochlorogenic acid, 3-CQA), 4-O-caffeoylquinic acid (cryptochlorogenic acid, 4-CQA), and 5-O-caffeoylquinic acid (chlorogenic acid, 5-CQA)[1].
Q2: What type of HPLC column is best suited for separating chlorogenic acid isomers?
A2: While C18 columns are frequently used, they may not always provide baseline separation of all isomers[1]. For improved resolution, especially between 4-CQA and 5-CQA, a biphenyl column is a highly effective alternative[1]. C8 columns can also be used but may result in longer analysis times[1].
Q3: What is the optimal pH for the mobile phase in the HPLC analysis of chlorogenic acids?
A3: A low pH is generally optimal. Acidifying the mobile phase with modifiers like formic acid or phosphoric acid to a pH of around 2-3 is common practice. This ensures the chlorogenic acids are in their non-ionized form, which improves retention, peak shape, and overall separation on reverse-phase columns[1][2][6].
Q4: What is the recommended detection wavelength for chlorogenic acids?
A4: Chlorogenic acids have a characteristic UV absorbance maximum at approximately 325-328 nm[6][7]. This wavelength provides good sensitivity and selectivity for their detection.
Q5: How can sample preparation, such as roasting, affect the analysis of chlorogenic acids?
A5: Sample preparation can significantly impact the chlorogenic acid profile. Roasting, for instance, causes degradation and isomerization of chlorogenic acids[8][9]. The concentration of these compounds is generally highest in green, unroasted coffee beans and decreases with the intensity and duration of roasting[8].
Q6: Can chlorogenic acids degrade during the analytical process?
A6: Yes, chlorogenic acids can be susceptible to degradation, particularly at high temperatures and non-optimal pH values. It is important to control these factors during sample preparation and analysis to ensure accurate quantification[8][9].
Data Presentation
Table 1: Example HPLC Method Parameters for Chlorogenic Acid Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Biphenyl | C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 1.0% Formic Acid in Water[1] | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Methanol[1] | Methanol[6] |
| Gradient | Start at 10% B, hold for 10 min[1] | Isocratic 20% B[6] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[6] |
| Column Temperature | Optimized as needed[1] | Not specified |
| Detection Wavelength | 328 nm[6] | 328 nm[6] |
| Injection Volume | Not specified | Not specified |
Experimental Protocols
Protocol 1: HPLC Analysis of Chlorogenic Acid Isomers in a Plant Extract
-
Sample Preparation (Ultrasonic-Assisted Extraction):
-
Weigh 0.250 g of powdered plant material into a suitable vessel.
-
Add 40 mL of the extraction solvent (e.g., 60% v/v methanol/water)[1].
-
Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50 °C) for 10 minutes[1].
-
After extraction, centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method Setup:
-
Column: Biphenyl column.
-
Mobile Phase A: 1.0% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 328 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 10% B
-
Program further as needed to elute all compounds of interest.
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the prepared sample.
-
Identify and quantify the chlorogenic acid isomers by comparing their retention times and peak areas with those of certified reference standards.
-
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. simultaneous-determination-of-chlorogenic-acids-and-caffeine-by-reversed-phase-hplc - Ask this paper | Bohrium [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Potato Sprout Waste and Enhancement of the In Vitro Total Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usa-journals.com [usa-journals.com]
- 9. Analysis of Caffeine, Chlorogenic Acid, Trigonelline, and Volatile Compounds in Cold Brew Coffee Using High-Performance Liquid Chromatography and Solid-Phase Microextraction—Gas Chromatography-Mass Spectrometry [mdpi.com]
Technical Support Center: Overcoming Low Bioavailability of Chlorogenic Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of chlorogenic acid esters in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and offers potential solutions.
Issue 1: Low plasma concentrations of chlorogenic acid (CGA) are consistently observed after oral administration in animal models.
-
Possible Cause 1: Poor Aqueous Solubility and Dissolution. Chlorogenic acid esters, like many polyphenols, may exhibit limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Troubleshooting Tip: Consider formulation strategies designed to enhance the solubility of poorly soluble drugs. Techniques such as particle size reduction (micronization or nanosuspension), the use of solid dispersions where the drug is dispersed in a polymer matrix, or complexation with cyclodextrins can improve solubility and dissolution rates.[1][2][3] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be employed to present the compound in a solubilized form.[4][5]
-
-
Possible Cause 2: Extensive First-Pass Metabolism. After absorption from the gastrointestinal tract, CGA undergoes significant metabolism in the liver before reaching systemic circulation, which can substantially reduce its bioavailability.
-
Troubleshooting Tip: While directly inhibiting first-pass metabolism in vivo can be complex, understanding the metabolic pathways is crucial. Co-administration with known inhibitors of relevant enzymes (e.g., certain cytochrome P450 enzymes) could be explored in preclinical models, though this requires careful consideration of potential drug-drug interactions.
-
-
Possible Cause 3: Degradation in the Gastrointestinal Tract. Chlorogenic acid can be unstable and degrade under different pH conditions and temperatures, which can occur during its transit through the GI tract.[6][7][8][9][10][11]
-
Troubleshooting Tip: Investigate encapsulation or coating methods to protect the CGA from the harsh environment of the stomach and intestines. Enteric-coated formulations that release the compound in a more favorable region of the intestine could be beneficial.
-
-
Possible Cause 4: Efflux by Transporters. The absorbed compound might be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.
-
Troubleshooting Tip: In in vitro models like Caco-2 cells, the involvement of efflux transporters can be investigated by using specific inhibitors. If efflux is confirmed, formulation strategies that can modulate transporter activity, such as the inclusion of certain excipients, could be considered.
-
Issue 2: High variability in bioavailability is observed between individual subjects in animal studies.
-
Possible Cause 1: Inter-individual Differences in Gut Microbiota. The gut microbiome plays a significant role in the metabolism of chlorogenic acid.[12][13][14][15][16][17] Variations in the composition and activity of the gut flora among individuals can lead to different metabolic profiles and, consequently, variable bioavailability of CGA and its metabolites.[16]
-
Possible Cause 2: Differences in Gastric Emptying and Intestinal Transit Time. The rate at which the compound moves through the GI tract can influence the extent of its absorption and degradation.
-
Troubleshooting Tip: Standardize feeding protocols and the timing of administration in your animal studies to minimize variability. The use of motility markers can also help in assessing and accounting for differences in transit time.
-
Issue 3: Difficulty in detecting and quantifying chlorogenic acid and its metabolites in plasma samples.
-
Possible Cause 1: Inadequate Analytical Method Sensitivity. The concentration of CGA and its metabolites in plasma can be very low.
-
Troubleshooting Tip: Develop and validate a highly sensitive analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[19] Ensure proper sample preparation, including an efficient extraction step, to concentrate the analytes and remove interfering substances.[20][21][22][23] The limit of quantitation should be sufficiently low to detect the expected plasma concentrations.[20][21]
-
-
Possible Cause 2: Rapid Metabolism and Clearance. Chlorogenic acid is quickly metabolized and eliminated from the body.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of chlorogenic acid esters?
The low bioavailability of chlorogenic acid is largely attributed to its extensive metabolism by the gut microflora.[12][17] A significant portion of ingested CGA is not absorbed in the small intestine and reaches the colon, where it is hydrolyzed and transformed into various metabolites by bacteria.[15][16] These microbial metabolites are then absorbed and contribute to the biological effects.[12]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of chlorogenic acid?
Several innovative formulation strategies can improve the oral bioavailability of poorly soluble compounds like chlorogenic acid.[2] These include:
-
Nanotechnology-based approaches: Formulations like liposomes and nanoparticles can protect CGA from degradation and enhance its absorption.[2][4] A liposomal formulation of chlorogenic acid has been shown to increase its relative oral bioavailability by 1.29-fold in mice.[24]
-
Solid Dispersions: Dispersing CGA in a polymer matrix can improve its solubility and dissolution rate.[2]
-
Cyclodextrin Complexation: Encapsulating CGA within cyclodextrin molecules can create a hydrophilic complex, thereby increasing its aqueous solubility.[1][2]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can solubilize lipophilic compounds and facilitate their absorption.[1][4]
Q3: How can I assess the bioavailability of my chlorogenic acid formulation?
Bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats, rabbits).[19][20][21][25][26] This involves administering the formulation orally and collecting blood samples at various time points to measure the plasma concentration of the parent compound and its major metabolites. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are then calculated. In vitro models, such as Caco-2 cell monolayers, can also be used to predict intestinal permeability.[27]
Q4: What are the key metabolites of chlorogenic acid that I should be looking for in plasma and urine?
Following ingestion, chlorogenic acid is metabolized into several compounds. In plasma and urine, you should look for the parent compound (chlorogenic acid) as well as its metabolites, which include caffeic acid, ferulic acid, isoferulic acid, and their conjugated forms (glucuronides and sulfates).[28][29][30] Additionally, microbial metabolites such as m-coumaric acid and derivatives of phenylpropionic, benzoic, and hippuric acids are important to quantify, as they can be present in high abundance.[12][17]
Q5: Does the food matrix affect the bioavailability of chlorogenic acid?
The food matrix can influence the bioavailability of chlorogenic acid. For instance, interactions with proteins, such as those in milk, have been studied, although the impact on overall bioavailability may not be significant.[27] The composition of the diet can also modulate the gut microbiota, which in turn affects the metabolism of CGA.
Data Presentation
Table 1: Pharmacokinetic Parameters of Chlorogenic Acid in Animal Models
| Animal Model | Formulation/Source | Dose | Cmax (µg/mL) | Tmax (min) |
| Rabbit | Flos Lonicerae extract | 220 mg/kg (of CGA) | 0.839 ± 0.35 | 34.7 ± 1.1 |
| Rabbit | Flos Lonicerae extract | 220 mg/kg (of CGA) | 0.367 ± 0.16 (second peak) | 273.4 ± 39.6 |
| Rat | Pure Chlorogenic Acid | 100 mg/kg (oral) | Not specified | Not specified |
| Rat | Pure Chlorogenic Acid | 10 mg/kg (intravenous) | Not specified | Not specified |
| Mice | Chlorogenic Acid (CA) | Not specified | 3.97 ± 0.39 | 10 |
| Mice | Chlorogenic Acid-loaded Liposome (CAL) | Not specified | 6.42 ± 1.49 | 15 |
Data extracted from references[20][21][23][24].
Table 2: Bioavailability of Chlorogenic Acids in Humans
| Study Population | Source | Ingested Dose (µmol) | Urinary Excretion (% of intake) |
| Healthy Volunteers | Coffee | 412 | 24 |
| Healthy Volunteers | Coffee | 635 | 25 |
| Healthy Volunteers | Coffee | 795 | 16 |
| Healthy Subjects | Coffee | Not specified | 29.2 |
| Ileostomists | Coffee | Not specified | 8.0 |
Data extracted from references[28][30].
Experimental Protocols
1. In Vivo Pharmacokinetic Study of Chlorogenic Acid in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Formulation Administration: Administer the chlorogenic acid formulation orally via gavage at a specific dose (e.g., 50 mg/kg).[25] A control group should receive the vehicle alone.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extraction: Extract chlorogenic acid and its metabolites from the plasma using a suitable method, such as protein precipitation with methanol or acetonitrile, followed by centrifugation.[20][21][25]
-
HPLC Analysis: Analyze the extracted samples using a validated HPLC method. A typical method might use a C18 reversed-phase column with a mobile phase consisting of acetonitrile and an acidic buffer (e.g., 0.2% phosphoric acid).[20][21][22][23] Detection is typically performed using a UV detector at a wavelength around 325-327 nm.[20][21][22][23]
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
2. In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Transport Study:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the chlorogenic acid solution to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Also, collect a sample from the apical side at the end of the experiment to assess compound stability.
-
-
Sample Analysis: Quantify the concentration of chlorogenic acid in the collected samples using a validated analytical method like HPLC.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.
Mandatory Visualizations
Caption: Experimental workflow for assessing the bioavailability of chlorogenic acid formulations.
Caption: Relationship between causes of low bioavailability and formulation solutions.
Caption: Simplified signaling pathways influenced by chlorogenic acid and its metabolites.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability and degradation of chlorogenic acids in green and roasted coffee beans during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bc.umcs.pl [bc.umcs.pl]
- 9. researchgate.net [researchgate.net]
- 10. Chlorogenic acids – their properties, occurrence and analysis | Gil | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 11. researchgate.net [researchgate.net]
- 12. Chlorogenic acid bioavailability largely depends on its metabolism by the gut microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorogenic acid alleviates obesity and modulates gut microbiota in high‐fat‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of bifidobacteria in the hydrolysis of chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. HPLC determination and pharmacokinetics of chlorogenic acid in rabbit plasma after an oral dose of Flos Lonicerae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Chlorogenic acids from green coffee extract are highly bioavailable in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Impact of dose on the bioavailability of coffee chlorogenic acids in humans - Food & Function (RSC Publishing) [pubs.rsc.org]
"preventing degradation of chlorogenic acid butyl ester during extraction"
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of chlorogenic acid butyl ester during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is an ester derivative of chlorogenic acid, a naturally occurring phenolic compound abundant in plants like coffee beans.[1][2] Like its parent compound, the butyl ester is of interest for its potential biological activities, including antioxidant and melanogenesis-inhibiting properties.[3] The stability of this compound is a major concern during extraction because its ester and phenolic structures are susceptible to degradation under various physical and chemical conditions.[2][4][5] Degradation can lead to reduced yield and the formation of impurities, compromising the quality and bioactivity of the final extract.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
The degradation of chlorogenic acid and its esters is primarily influenced by several factors during extraction:
-
Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and isomerization.[6][7][8]
-
pH: Both acidic and, particularly, basic conditions can promote the hydrolysis of the ester bonds.[9] The stability of chlorogenic acids is challenged by their sensitivity to heat, pH, and light, primarily due to their ester bonds and phenolic hydroxyl groups.[4]
-
Solvent Composition: The type of solvent and the presence of water can significantly impact stability. Aqueous solutions, especially at elevated temperatures, can facilitate hydrolysis and other transformations.[2][5][6][10][11]
-
Extraction Time: Longer extraction periods increase the exposure of the compound to potentially degrading conditions like heat and enzymatic activity.[7]
-
Enzymatic Activity: The presence of endogenous plant enzymes, such as polyphenol oxidases, can lead to oxidative degradation.[12]
-
Light and Oxygen: Exposure to light and oxygen can induce photo-oxidation and other degradative reactions.
Q3: What are the likely degradation products of this compound?
Based on the known degradation pathways of chlorogenic acid, the primary degradation products of its butyl ester are likely to be:
-
Hydrolysis Products: Cleavage of the ester bond between the caffeic acid and quinic acid moieties would yield caffeic acid and quinic acid butyl ester. Further hydrolysis of the butyl ester group could also occur under harsh conditions.
-
Isomers: Similar to chlorogenic acid (5-CQA), the butyl ester can undergo isomerization (acyl migration) to form crypto- (4-CQA) and neo- (3-CQA) this compound analogues.[9][10][11]
-
Oxidation Products: In the presence of oxygen or oxidizing enzymes, the phenolic moiety can be oxidized to form quinones and other derivatives.[13]
Below is a diagram illustrating the potential degradation pathways.
References
- 1. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bc.umcs.pl [bc.umcs.pl]
- 6. mdpi.com [mdpi.com]
- 7. Spent Coffee Grounds as a Source of Chlorogenic Acid [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chlorogenic acid stability in pressurized liquid extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Stability and degradation of chlorogenic acids in green and roasted coffee beans during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Chlorogenic Acid Butyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of chlorogenic acid butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
A1: Interference in the spectroscopic analysis of this compound can arise from several sources:
-
Isomerization: Chlorogenic acid and its esters are susceptible to isomerization, particularly between the 3-O-, 4-O-, and 5-O-caffeoylquinic acid forms. This can be induced by factors such as pH, temperature, and UV light exposure during sample preparation and analysis.[1][2][3][4]
-
Matrix Effects: The sample matrix, which includes all other components in the sample apart from the analyte, can cause significant interference.[5][6][7][8] In techniques like electrospray ionization mass spectrometry (ESI-MS), matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8]
-
Spectral Overlap: In UV-Vis spectroscopy, other compounds present in the sample, such as caffeine or other phenolic compounds, may have absorbance spectra that overlap with that of this compound.[9][10][11][12] This makes direct quantification without prior separation challenging.
-
Solvent Effects: The choice of solvent can influence the stability and the spectral properties of the analyte.
Q2: My quantitative results for this compound are inconsistent. What could be the cause?
A2: Inconsistent quantitative results are often due to a combination of factors:
-
Sample Degradation or Transformation: As mentioned, chlorogenic acid and its esters can degrade or isomerize under certain conditions.[2][3][4] Ensure consistent and appropriate sample handling and storage procedures to minimize these transformations.
-
Poor Chromatographic Resolution: In liquid chromatography (LC)-based methods, inadequate separation of this compound from its isomers or other interfering compounds will lead to inaccurate quantification.[4]
-
Non-optimized MS Conditions: For mass spectrometry-based methods, inconsistent results can stem from fluctuations in the ion source, improper fragmentation settings, or detector saturation.
-
Calibration Issues: Ensure that your calibration standards are pure, accurately prepared, and matrix-matched whenever possible to account for matrix effects.[6]
Q3: How can I differentiate between the different isomers of chlorogenic acid esters in my analysis?
A3: Differentiating between isomers of chlorogenic acid esters typically requires high-resolution analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate HPLC column (e.g., C18 or biphenyl) and a carefully optimized gradient elution method can achieve chromatographic separation of the isomers.[4][13]
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the different isomers in MS/MS can be distinct.[14][15] By analyzing the product ions, it is often possible to distinguish between, for example, 3-CQA, 4-CQA, and 5-CQA derivatives.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Peak fronting or tailing | Column overload | Dilute the sample. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column degradation | Replace the HPLC column. | |
| Broad peaks | Low flow rate | Optimize the flow rate. |
| Extra-column band broadening | Minimize the length and diameter of tubing. | |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Splitting peaks | Clogged frit or column inlet | Reverse flush the column or replace the frit. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase. |
Issue 2: Signal Suppression or Enhancement in LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Low analyte signal despite sufficient concentration | Ion suppression from matrix components | Dilute the sample to reduce the concentration of interfering matrix components.[6] |
| Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. | ||
| Use a matrix-matched internal standard to compensate for suppression. | ||
| Unusually high analyte signal | Ion enhancement from matrix components | Follow the same steps as for ion suppression. The goal is to mitigate the matrix effect. |
| Inconsistent signal intensity between runs | Fluctuation in ESI spray stability | Check for clogs in the ESI needle and ensure a stable solvent flow. |
| Contamination of the ion source | Clean the ion source components according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-20 min: 30-60% B
-
20-25 min: 60-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 327 nm (characteristic for the caffeoyl moiety)[16]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[16]
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Matrix Effects
-
Objective: To reduce interference from the sample matrix.
-
Method: Solid-Phase Extraction (SPE)
-
Select SPE Cartridge: Choose a cartridge with a sorbent that retains the analyte while allowing interfering components to pass through (or vice versa). For chlorogenic acid esters, a C18 or a mixed-mode cation exchange cartridge may be suitable.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound impurities.
-
Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
| Parameter | UV-Vis Spectroscopy | HPLC-UV | LC-MS/MS |
| Linear Range | 10.0 - 800.0 µg/mL (for a specific colorimetric method)[17] | Typically in the µg/mL range, dependent on the specific compound and method. | Can extend to the ng/mL or even pg/mL range. |
| Limit of Detection (LOD) | Method-dependent, generally higher than chromatographic methods. | Lower than UV-Vis, often in the low µg/mL to high ng/mL range. | The most sensitive technique, with LODs often in the low ng/mL to pg/mL range. |
| Precision (%RSD) | < 1.50% (for a specific colorimetric method)[17] | Typically < 5% for intra-day and < 10% for inter-day precision. | Generally < 15%, but can be higher in complex matrices. |
| Recovery | > 96% (for a specific colorimetric method)[17] | Typically 80-120%, depending on the sample preparation method. | Typically 70-130%, highly dependent on matrix effects and sample cleanup. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorogenic acids – their properties, occurrence and analysis | Gil | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. First order derivative spectra to determine caffeine and chlorogenic acids in defective and nondefective coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Separation and identification of chlorogenic acid and related impurities by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Profiling of Chlorogenic Acids from Bidens pilosa and Differentiation of Closely Related Positional Isomers with the Aid of UHPLC-QTOF-MS/MS-Based In-Source Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions [mdpi.com]
- 17. Validation of spectrophotometric determination of chlorogenic acid in fermentation broth and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthetic Chlorogenic Acid Butyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetically produced chlorogenic acid butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as chlorogenic acid and butanol, side products from the esterification reaction, and isomers of this compound. Chlorogenic acid itself is known to have several isomers (3-CQA, 4-CQA, 5-CQA) which can also be esterified, leading to a mixture of isomeric products.[1] Additionally, degradation products may form if the reaction or purification conditions are too harsh.[2]
Q2: What are the primary methods for purifying synthetic this compound?
A2: The primary purification methods for chlorogenic acid esters, which can be adapted for the butyl ester, include solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).[3][4][5] The choice of method depends on the scale of the synthesis and the desired final purity.
Q3: How can I effectively remove unreacted chlorogenic acid from my product?
A3: Unreacted chlorogenic acid is more polar than its butyl ester. This difference in polarity can be exploited for separation. A common technique is liquid-liquid extraction. For instance, after the reaction, the mixture can be dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic chlorogenic acid.
Q4: My final product is a mixture of isomers. How can I separate them?
A4: Isomers of chlorogenic acid and its esters are often challenging to separate due to their similar physical and chemical properties. Preparative HPLC is the most effective method for isomer separation. The choice of stationary phase (e.g., C18) and a carefully optimized mobile phase gradient are crucial for achieving good resolution.[6][7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptom: HPLC analysis of the crude product after initial solvent extraction shows multiple peaks, indicating low purity.
Possible Causes:
-
Incomplete reaction.
-
Formation of multiple side products.
-
Presence of unreacted starting materials.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the esterification reaction has gone to completion. This can be monitored by thin-layer chromatography (TLC) or HPLC. Factors to optimize include reaction time, temperature, and catalyst concentration.
-
Solvent Extraction: Refine the solvent extraction protocol. Use a sequence of solvents with varying polarities to selectively remove impurities. For example, a wash with a non-polar solvent like hexane can remove non-polar impurities, followed by an aqueous wash to remove polar starting materials.
-
Column Chromatography: If extraction is insufficient, proceed to column chromatography.
Issue 2: Co-elution of Impurities during Column Chromatography
Symptom: During column chromatography, the desired product co-elutes with one or more impurities, resulting in poor separation.
Possible Causes:
-
Inappropriate stationary phase.
-
Suboptimal mobile phase composition.
-
Overloading of the column.
Troubleshooting Steps:
-
Select the Right Stationary Phase: Silica gel is a common choice for separating compounds with different polarities. For chlorogenic acid derivatives, polyamide and Sephadex have also been used effectively.[8]
-
Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one for separating complex mixtures. Experiment with different solvent systems and gradient profiles. A common starting point for silica gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or isopropanol).[3]
-
Reduce Column Loading: Overloading the column leads to broad peaks and poor resolution. Reduce the amount of crude product loaded onto the column.
Data Presentation
Table 1: Comparison of Column Chromatography Methods for Chlorogenic Acid Purification
| Stationary Phase | Mobile Phase / Eluent | Purity Achieved | Reference |
| Polyamide | Step-gradient of ethanol in water | 40.3% (initial) | |
| Silica Gel | Chloroform:Methanol (gradient) | 92.2% (after polyamide) | |
| Sephadex LH-20 | Water, followed by 20% ethanol | CGA eluted in the 20% ethanol fraction | [9] |
| Diaion HP-20 | Step-gradient of ethanol in water | CGA eluted in the 10-35% ethanol fraction | [9] |
Note: This data is for chlorogenic acid and its derivatives; specific conditions for the butyl ester may need optimization.
Experimental Protocols
Protocol 1: General Column Chromatography for Purification
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Crude synthetic this compound
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., Toluene and Isopropanol)
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., Toluene).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient from a less polar to a more polar solvent system (e.g., increasing the percentage of isopropanol in toluene) is recommended.[3]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol describes a typical HPLC method for analyzing the purity of chlorogenic acid derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Methanol
-
A gradient elution is typically used. For example, starting with a low percentage of Solvent B and increasing it over time.[10]
HPLC Conditions:
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 327 nm (characteristic for chlorogenic acid derivatives)[3][11]
-
Injection Volume: 10-20 µL
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (initial conditions).
-
Injection: Inject the sample into the HPLC system.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity can be calculated as the area of the product peak divided by the total area of all peaks.
Visualizations
Caption: Workflow for the purification and analysis of synthetic this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Chlorogenic acids – their properties, occurrence and analysis | Gil | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 3. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. glsciences.com [glsciences.com]
- 8. CA1292014C - Process for the separation and production of chlorogenic acid - Google Patents [patents.google.com]
- 9. Standardised herbal extract of chlorogenic acid from leaves of Etlingera elatior (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Chlorogenic Acid and its Butyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activities of chlorogenic acid and chlorogenic acid butyl ester, supported by experimental data and mechanistic insights.
Chlorogenic acid (CGA), a prominent dietary polyphenol, is well-regarded for its diverse health-promoting properties. Its esterification to form derivatives such as this compound (CGAB) has been explored as a strategy to modulate its physicochemical and biological characteristics. This guide provides a detailed comparison of the biological activities of CGA and CGAB, focusing on their antioxidant, anti-inflammatory, and anticancer effects, supported by available experimental data and mechanistic pathways.
I. Antioxidant Activity: Enhanced Cellular Protection with Increased Lipophilicity
The antioxidant capacity of both chlorogenic acid and its butyl ester has been a primary focus of research. While both molecules exhibit radical scavenging capabilities, the introduction of the butyl group in CGAB appears to enhance its efficacy in cellular systems.
A comparative study on the antioxidant activities of chlorogenic acid and its acylated derivatives revealed that while the radical scavenging activities in chemical assays (DPPH and ABTS) were similar, the cellular antioxidant activity (CAA) was significantly improved with increased lipophilicity. This suggests that the butyl ester modification may facilitate better cell membrane permeability, leading to more effective intracellular antioxidant action.
| Compound | Cellular Antioxidant Activity (CAA) - EC50 (µg/mL) |
| Chlorogenic Acid | 29.08 |
| Chlorogenic Acid Dodecyl Ester (C12-CA) | 9.40 |
Note: Data for this compound (C4-CA) was not explicitly provided in the compared study, but the trend suggests improved activity with longer acyl chains.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in appropriate media until confluent.
-
Loading of Fluorescent Probe: Cells are treated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).
-
Treatment: Cells are then incubated with various concentrations of the test compounds (chlorogenic acid or its esters).
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) is measured over time using a fluorescence microplate reader.
-
Data Analysis: The CAA value is calculated from the area under the fluorescence curve, and the EC50 value (the concentration required to inhibit 50% of the oxidative activity) is determined.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Both chlorogenic acid and its esterified forms have demonstrated potent anti-inflammatory effects. While direct comparative quantitative data between CGA and CGAB is limited, studies on chlorogenic acid methyl ester (CME) provide valuable insights into the potential effects of esterification.
Chlorogenic acid exerts its anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[1] It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] This is achieved, in part, through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] Mechanistically, CGA has been found to inhibit the activation of the NF-κB and MAPK signaling pathways.[1][3]
A study on chlorogenic acid methyl ester (CME) demonstrated strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB signaling pathway.[4][5] This suggests that esterification may preserve or even enhance the anti-inflammatory potential by influencing cellular uptake and interaction with inflammatory targets. The increased lipophilicity of the butyl ester could potentially lead to more effective modulation of these intracellular pathways compared to the more polar parent compound.
Key Anti-inflammatory Mechanisms
| Compound | Key Targets and Pathways |
| Chlorogenic Acid | - Inhibition of iNOS and COX-2 expression[1] - Reduction of NO and PGE2 production[1] - Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[2] - Inhibition of NF-κB and MAPK signaling pathways[1][3] |
| This compound (inferred from CME studies) | - Inhibition of COX-2, NLRP3, and NF-κB signaling pathways[4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is commonly used to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (CGA or CGAB) for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value (the concentration that inhibits 50% of NO production) is determined.
III. Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth
Chlorogenic acid has been extensively studied for its anticancer properties, demonstrating the ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[6][7] Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB, and the regulation of apoptosis-related proteins.[7]
Direct comparative studies on the anticancer activity of this compound are scarce. However, the increased lipophilicity of CGAB could potentially enhance its cellular uptake and interaction with intracellular targets, which may lead to improved anticancer efficacy.
| Cell Line | Compound | IC50 (µM) |
| Breast Cancer | ||
| MCF-7 | Chlorogenic Acid | 952 ± 32.5[8] |
| SKBR-3 | Chlorogenic Acid | 940 ± 21.2[8] |
| MDA-MB-231 | Chlorogenic Acid | 590.5 ± 10.6[8] |
| Cholangiocarcinoma | ||
| RBE | Chlorogenic Acid | 57.07[9] |
| HCCC-9810 | Chlorogenic Acid | 100.20[9] |
| Oral Squamous Cell Carcinoma | ||
| KB | Chlorogenic Acid | 1800[10] |
Key Anticancer Mechanisms of Chlorogenic Acid
-
Induction of Apoptosis: CGA has been shown to induce apoptosis in cancer cells through both mitochondria-dependent and caspase-dependent pathways.[6][11] It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle Arrest: CGA can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[12]
-
Inhibition of Metastasis: CGA has been found to suppress the migration and invasion of cancer cells.[6]
-
Modulation of Signaling Pathways: The anticancer effects of CGA are often mediated through the inhibition of pro-survival signaling pathways like NF-κB.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (CGA or CGAB) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that causes 50% inhibition of cell viability) is determined.
IV. Signaling Pathways and Mechanistic Insights
The biological activities of both chlorogenic acid and its butyl ester are underpinned by their interaction with various cellular signaling pathways.
Chlorogenic Acid Signaling Pathways
Caption: Signaling pathways modulated by Chlorogenic Acid.
Inferred Signaling Pathway for this compound
Based on studies of chlorogenic acid methyl ester, the butyl ester likely shares and potentially enhances the modulation of similar anti-inflammatory pathways.
Caption: Inferred anti-inflammatory pathways for CGAB.
V. Conclusion and Future Directions
Chlorogenic acid is a versatile bioactive compound with well-documented antioxidant, anti-inflammatory, and anticancer properties. The esterification to its butyl derivative, this compound, represents a promising strategy to enhance its biological efficacy, likely through increased lipophilicity and improved cellular uptake.
While direct comparative data for all biological activities are not yet available, the existing evidence suggests that CGAB may offer advantages over CGA, particularly in cellular-based assays. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive understanding of its structure-activity relationship. Such research will be invaluable for the development of novel and more effective therapeutic agents for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of activator protein-1, NF-kappaB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-HCV, Antioxidant and Reduction of Intracellular Reactive Oxygen Species Generation of a Chlorogenic Acid Analogue with an Amide Bond Replacing the Ester Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorogenic acid effectively treats cancers through induction of cancer cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Chlorogenic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Chlorogenic acid (CGA), a prominent dietary polyphenol, and its derivatives are of significant interest to the scientific community due to their potent antioxidant properties. Esterification of chlorogenic acid is a common strategy to modify its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity. This guide provides a comparative overview of the antioxidant activity of different chlorogenic acid esters, supported by experimental data from various studies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of chlorogenic acid and its esters is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity are key metrics for comparison, with lower IC50 values indicating higher antioxidant activity.
| Compound | Assay | IC50 / Activity | Source |
| Chlorogenic Acid | DPPH | ~10-20 µg/mL (typical range) | [1] |
| ABTS | Higher than DPPH (often) | [1] | |
| FRAP | High reducing power | ||
| Methyl Chlorogenate | DPPH | Strong radical scavenging ability | [2] |
| Butyl Chlorogenate | Lipid Peroxidation | Similar activity to dodecyl ester | [3] |
| Octyl Chlorogenate | Cellular Antioxidant Activity (CAA) | EC50 significantly lower than CGA | |
| Dodecyl Chlorogenate | Lipid Peroxidation | Similar activity to butyl ester | [3] |
| Hexadecyl Chlorogenate | Lipid Peroxidation | Similar activity to butyl & dodecyl esters | [3] |
| CGA-Stearate (C18:0) | DPPH & ABTS | Similar to CGA-Oleate & Linoleate | |
| CGA-Oleate (C18:1) | DPPH & ABTS | Similar to CGA-Stearate & Linoleate | |
| CGA-Linoleate (C18:2) | DPPH & ABTS | Similar to CGA-Stearate & Oleate | |
| CGA-Linolenate (C18:3) | DPPH & ABTS | Lower activity than other C18 esters |
Note: The table collates data from multiple sources. Direct quantitative comparison is limited by variations in experimental protocols between studies.
Structure-Activity Relationship
The antioxidant activity of chlorogenic acid esters is influenced by their chemical structure, particularly the length and saturation of the alkyl chain.
-
Short-chain esters: Methyl chlorogenate has been reported to possess strong radical scavenging abilities[2].
-
Medium-chain esters: Studies on butyl, dodecyl, and hexadecyl esters in a lipid environment showed that hydrophobicity did not directly correlate with antioxidant capacity[3].
-
Unsaturated esters: In a comparison of C18 esters, the degree of unsaturation appeared to influence antioxidant activity, with the highly unsaturated linolenate ester (C18:3) showing lower activity in DPPH and ABTS assays compared to its more saturated counterparts (stearate, oleate, and linoleate).
-
Cellular Activity: In cellular antioxidant activity assays, increasing the lipophilicity of chlorogenic acid through esterification with longer alkyl chains (up to C12) has been shown to enhance its protective effects, likely due to improved cell membrane permeability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the most common antioxidant assays used to evaluate chlorogenic acid esters.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the chlorogenic acid esters and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Mix a specific volume of the sample solution with a defined volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the chlorogenic acid esters and a standard antioxidant in the appropriate solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample Preparation: Dissolve the chlorogenic acid esters and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction: Mix the sample solution with the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as mmol Fe²⁺ equivalents per gram of sample.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of chlorogenic acid and its esters are not limited to direct radical scavenging. They also exert their protective effects by modulating key cellular signaling pathways involved in the response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Chlorogenic acid and its derivatives have been shown to activate this pathway, thereby upregulating the expression of protective enzymes.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chlorogenic acid and its esters have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.
References
A Comparative Guide to the Quantification of Chlorogenic Acid Butyl Ester: HPLC-UV vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of chlorogenic acid butyl ester: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows.
Introduction
Chlorogenic acid and its esters are of significant interest in the pharmaceutical and nutraceutical industries due to their antioxidant and other potential health benefits. Accurate and precise quantification of these compounds is crucial for quality control, formulation development, and pharmacokinetic studies. This guide focuses on the validation of an HPLC-UV method for this compound and compares its performance characteristics with a UPLC-MS/MS method, offering insights to help researchers select the most appropriate technique for their needs.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The method's validation is critical to ensure reliable and reproducible results.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Based on the UV spectrum of chlorogenic acid and its esters, a wavelength of around 328 nm is appropriate.[2]
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (as per ICH Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, a standard, and a sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards, and the correlation coefficient (r²) is determined.[1]
-
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The precision is expressed as the relative standard deviation (RSD).
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. The percentage recovery is then calculated.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation: HPLC-UV Method Validation for this compound
| Validation Parameter | Specification | Illustrative Result |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Calibration Curve Equation | - | y = 25432x + 1234 |
| Precision | ||
| Repeatability (Intra-day RSD%) | ≤ 2% | 0.85% |
| Intermediate Precision (Inter-day RSD%) | ≤ 3% | 1.52% |
| Accuracy | ||
| Recovery (%) | 98 - 102% | 99.5% - 101.2% |
| Sensitivity | ||
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
Note: The data presented in this table is illustrative and based on typical performance characteristics of validated HPLC methods for similar phenolic compounds. Actual results may vary.
Method 2: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it an excellent alternative for quantifying this compound, especially at low concentrations or in complex matrices.
Experimental Protocol: UPLC-MS/MS Method
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system capable of handling high pressures, coupled to a tandem mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to the HPLC method, a gradient of acidified water and an organic solvent like methanol or acetonitrile is used.
-
Flow Rate: A lower flow rate, typically around 0.3-0.5 mL/min, is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for phenolic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For chlorogenic acid, a common transition is m/z 353 → 191.[3] For the butyl ester, the precursor ion would be higher, and a characteristic product ion would be selected.
2. Method Validation: The same validation parameters as for the HPLC-UV method are assessed to ensure the reliability of the UPLC-MS/MS method.
Data Presentation: Comparison of HPLC-UV and UPLC-MS/MS for this compound Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
| Sensitivity | ||
| LOD | ~0.1 µg/mL | ~0.01 ng/mL |
| LOQ | ~0.3 µg/mL | ~0.05 ng/mL |
| Selectivity | Good | Excellent (based on mass-to-charge ratio) |
| Analysis Time | ~15-30 min | ~5-10 min |
| Matrix Effects | Can be significant | Can be minimized with an internal standard |
| Instrumentation Cost | Lower | Higher |
| Ease of Use | Relatively simple | More complex |
Note: The data presented is for comparative purposes and highlights the general performance differences between the two techniques.
Visualizations
The following diagrams illustrate the workflows for HPLC method validation and a comparison of the analytical approaches.
Caption: Workflow for HPLC method validation.
Caption: Comparison of HPLC-UV and UPLC-MS/MS.
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and reliable method suitable for routine quality control where high sensitivity is not the primary concern. Its validation according to ICH guidelines ensures the accuracy and precision of the results.[1][2]
-
UPLC-MS/MS is the preferred method when high sensitivity, high selectivity, and rapid analysis are required, such as in bioanalytical studies or the analysis of complex matrices. While the initial investment is higher, the superior performance can be advantageous for demanding research and development applications.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. longdom.org [longdom.org]
- 3. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorogenic Acid Esters in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Neuroprotective Efficacy of Chlorogenic Acid and its Primary Esters.
Chlorogenic acid (CGA), a prominent dietary polyphenol found in high concentrations in coffee and various plants, and its ester derivatives have garnered significant attention for their potential neuroprotective effects. These compounds are being investigated for their therapeutic promise in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. This guide provides a comparative analysis of the neuroprotective performance of chlorogenic acid and its key esters—caffeic acid, ferulic acid, and quinic acid—supported by experimental data from in vitro and in vivo studies.
Comparative Efficacy in Neuroprotection
The neuroprotective potential of chlorogenic acid and its esters varies depending on the specific compound and the context of neuronal injury. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of their efficacy in different experimental models.
| Compound | Neurodegenerative Model | Assay | Endpoint | Result | Reference |
| Chlorogenic Acid | Cerebral Ischemia/Reperfusion (Rat) | TTC Staining | Infarct Volume Reduction | Significant reduction with 150, 300, 600 mg/kg doses | [1] |
| Alzheimer's Disease (Mouse) | Behavioral Tests | Improved cognitive function | 5 mg/kg oral administration showed significant improvement | [2] | |
| Parkinson's Disease (Rat) | Apomorphine-induced rotations | Reduced rotational behavior | 10 mg/kg intraperitoneal injection significantly reduced rotations | [3] | |
| Caffeic Acid | Alzheimer's Disease (in vitro) | AChE & BChE Inhibition | IC50 values | Higher inhibitory effect than Chlorogenic Acid | [4] |
| Nitrosative Stress (in vitro) | Cell Viability | Neuroprotection | Dramatic protective effect | [5] | |
| Glutamate-induced Excitotoxicity (in vitro) | Cell Viability | Neuroprotection | Significant protection | [5] | |
| Ferulic Acid | Glutamate-induced Excitotoxicity (in vitro) | Cell Viability | Neuroprotection | Significant protection | [5] |
| Nitrosative Stress (in vitro) | Cell Viability | Neuroprotection | No protective effect | [5] | |
| Quinic Acid | Glutamate-induced Excitotoxicity (in vitro) | Cell Viability | Neuroprotection | No protective effect | [5] |
| Nitrosative Stress (in vitro) | Cell Viability | Neuroprotection | No protective effect | [5] |
Key Signaling Pathways in Neuroprotection
The neuroprotective actions of chlorogenic acid and its esters are mediated through the modulation of several key signaling pathways. The primary mechanisms involve the activation of the Nrf2/ARE pathway, which upregulates endogenous antioxidant defenses, and the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.
Nrf2/ARE Signaling Pathway
PI3K/Akt Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of chlorogenic acid esters for the desired time period. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Nrf2 Activation
This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, indicating its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Fractionation: Treat cells with chlorogenic acid esters. Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Overview
Conclusion
The comparative analysis reveals that while chlorogenic acid demonstrates significant neuroprotective properties, its ester, caffeic acid, exhibits a broader and often more potent neuroprotective profile against various stressors.[5] Ferulic acid also shows promise, particularly against glutamate-induced excitotoxicity.[5] In contrast, quinic acid appears to have limited direct neuroprotective effects in the models studied.[5] The differential efficacy of these compounds underscores the importance of the chemical structure in their biological activity. The primary neuroprotective mechanisms involve the activation of the Nrf2/ARE and PI3K/Akt signaling pathways, leading to reduced oxidative stress and enhanced cell survival. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of these chlorogenic acid esters in the context of human neurodegenerative diseases.
References
- 1. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on the inhibitory effect of caffeic and chlorogenic acids on key enzymes linked to Alzheimer's disease and some pro-oxidant induced oxidative stress in rats' brain-in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection comparison of chlorogenic acid and its metabolites against mechanistically distinct cell death-inducing agents in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Chlorogenic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of chlorogenic acid butyl ester, contrasting its performance with its parent compound, chlorogenic acid. The information is based on available experimental data, highlighting both in vitro findings for the butyl ester and the extensive in vivo and in vitro data for chlorogenic acid. This comparison aims to inform research and development decisions by presenting a clear, data-driven perspective on the potential biological activities of this ester derivative.
In Vitro Efficacy: this compound vs. Chlorogenic Acid
The esterification of chlorogenic acid with butanol alters its physicochemical properties, potentially influencing its biological activity. The available in vitro data for this compound primarily focuses on its antioxidant and melanogenesis-inhibiting effects.
Table 1: Comparison of In Vitro Antioxidant and Melanogenesis Inhibition Activity
| Parameter | This compound | Chlorogenic Acid | Reference |
| Antioxidant Activity | |||
| Inhibition of Lipid Oxidation (Oil-in-water emulsion) | Showed antioxidant capacity.[1] | Showed antioxidant capacity.[1] | [1] |
| Melanogenesis Inhibition | |||
| Cell Line | B16 Melanoma Cells | B16 Melanoma Cells | |
| Melanin Content Reduction | 33-62% reduction at 100 µM | Data not available for direct comparison | |
| Mechanism of Action | Inhibits MITF, tyrosinase, TRP-1, and TRP-2 expression. | May act as a substrate for tyrosinase, with its metabolic products potentially inhibiting melanogenesis. |
Key Observations:
-
This compound has demonstrated notable in vitro activity as a melanogenesis inhibitor, directly impacting the expression of key enzymes in the melanin synthesis pathway.
In Vivo Efficacy: A Data Gap for this compound
A comprehensive search of the scientific literature reveals a significant lack of in vivo studies specifically investigating the efficacy of this compound. This data gap prevents a direct comparison with the well-documented in vivo effects of its parent compound, chlorogenic acid.
The esterification of chlorogenic acid with a butyl group increases its lipophilicity, which could theoretically enhance its bioavailability and cellular uptake, potentially leading to altered in vivo efficacy. However, without specific studies, this remains a hypothesis.
In Vivo Efficacy of Chlorogenic Acid (Parent Compound)
In contrast to its butyl ester, chlorogenic acid has been extensively studied in various in vivo models, demonstrating a broad range of biological activities. The following table summarizes some of the key findings.
Table 2: Summary of In Vivo Efficacy of Chlorogenic Acid
| Biological Activity | Animal Model | Key Findings | Reference |
| Anti-diabetic | Leprdb/db mice | Inhibited hepatic glucose-6-phosphatase, improved glucose tolerance and insulin sensitivity. | [2] |
| Anti-obesity | High-fat diet-induced obese mice | Reduced body weight, visceral fat mass, and plasma leptin and insulin levels.[1] | [1] |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduced paw edema and inflammatory markers.[3] | [3] |
| Anticancer | HepG2 xenograft in nude mice | Inhibited tumor progression, suppressed expression of MMP-2 and MMP-9.[4] | [4] |
| Anticancer | 4T1 breast cancer cell xenograft in mice | Retarded tumor growth and prolonged survival rate.[5] | [5] |
Note: The in vivo data presented above is for chlorogenic acid, not its butyl ester. The esterification could lead to different pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
In Vitro Melanogenesis Inhibition Assay
Objective: To assess the inhibitory effect of a compound on melanin production in melanoma cells.
Cell Line: B16 melanoma cells.
Methodology:
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., kojic acid). Often, melanogenesis is stimulated with an agent like α-melanocyte-stimulating hormone (α-MSH).
-
Incubation: The treated cells are incubated for a specific period (e.g., 72 hours).
-
Melanin Content Measurement: After incubation, the cells are washed with PBS and lysed (e.g., with NaOH). The melanin content in the lysate is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm or 475 nm) using a microplate reader.
-
Data Analysis: The melanin content in treated cells is compared to that of untreated control cells to determine the percentage of inhibition.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging capacity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DP_PH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a defined absorbance at its maximum wavelength (around 517 nm).
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox). A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for melanogenesis inhibition by this compound and a general workflow for evaluating the in vivo efficacy of a compound.
Caption: Signaling pathway for melanogenesis inhibition by this compound.
References
- 1. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems [frontiersin.org]
- 4. Chlorogenic acid inhibits hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Chlorogenic Acid Butyl Ester and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of chlorogenic acid butyl ester (CABE) and its primary metabolites: chlorogenic acid (CGA), caffeic acid (CA), and dihydrocaffeic acid (DHCA). The data presented is compiled from various experimental studies to aid in the evaluation of these compounds for research and development purposes.
Introduction
This compound (CABE) is a lipophilic derivative of the naturally occurring polyphenol, chlorogenic acid (CGA). Upon ingestion or in vitro cellular environments, it is anticipated that CABE undergoes hydrolysis, releasing chlorogenic acid and butanol. CGA is then further metabolized by gut microbiota and hepatic enzymes into smaller phenolic compounds, most notably caffeic acid (CA) and its hydrogenated form, dihydrocaffeic acid (DHCA). Understanding the comparative biological efficacy of the parent ester versus its subsequent metabolites is crucial for predicting its therapeutic potential and mechanism of action. This guide focuses on key bioactivities, including antioxidant, anti-inflammatory, and melanogenesis-inhibiting effects.
Metabolic Pathway of this compound
The metabolic fate of CABE is presumed to follow a two-step pathway involving initial hydrolysis of the ester bond, followed by the established metabolism of chlorogenic acid.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data comparing the biological activities of CABE and its metabolites. Direct comparative studies for all activities are not always available; in such cases, data from individual studies are presented.
Table 1: Antioxidant Activity
| Compound | Assay | Result | Source |
| This compound (CABE) | DPPH Radical Scavenging | EC50: 0.201 µmol/µmol DPPH | [1] |
| Chlorogenic Acid (CGA) | DPPH Radical Scavenging | EC50: 0.214 µmol/µmol DPPH | [1] |
| Caffeic Acid (CA) | DPPH Radical Scavenging | Stronger activity than CGA | [2][3] |
| Superoxide Anion Scavenging | IC50: 8.062 ± 0.59 µM | [4] | |
| Dihydrocaffeic Acid (DHCA) | Cellular Antioxidant Activity (CAA) in Caco-2 cells | 99.6% higher activity than CGA at 50 µM | [5] |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Result | Source |
| Chlorogenic Acid (CGA) | Inhibition of pro-inflammatory cytokines | Potent inhibitor | [6] |
| Caffeic Acid (CA) | Inhibition of pro-inflammatory cytokines | More potent than CGA at lower concentrations (10 µM) | [6] |
| Dihydrocaffeic Acid (DHCA) | Nitric Oxide Production Inhibition in LPS-stimulated RAW 264.7 cells | Surpassed CGA in a dose-dependent manner | [5] |
| Prostaglandin E2 Inhibition in IL-1β stimulated colon fibroblasts | >50% inhibition | [7] |
Table 3: Melanogenesis Inhibition
| Compound | Assay | Result | Source |
| This compound (CABE) | Melanin content in a-MSH-stimulated B16 melanoma cells | 33-62% reduction at 100 µM |
Signaling Pathway Modulation
CGA and its metabolites exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. CGA and its metabolites have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Caffeic acid, a metabolite of CGA, has been shown to activate this pathway, leading to the expression of antioxidant enzymes.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Line: Caco-2 human colon adenocarcinoma cells.
-
Procedure:
-
Seed Caco-2 cells in a 96-well microplate at a density of 5 x 10^4 cells/well and culture for 24 hours.[8]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with the test compound (CABE, CGA, or metabolites) and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for a specified incubation time.[8]
-
Induce oxidative stress using a pro-oxidant such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity over time. The antioxidant capacity is determined by the compound's ability to inhibit the fluorescence generated by the oxidation of DCFH-DA.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in immune cells.
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9][10]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[10][11]
-
After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[10][11] The absorbance is measured spectrophotometrically (e.g., at 540 nm).
-
Adipogenesis Inhibition Assay
This assay evaluates the potential of a compound to inhibit the formation of fat cells.
-
Cell Line: 3T3-L1 murine preadipocyte cells.
-
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, insulin, and 3-isobutyl-1-methylxanthine).
-
Treat the cells with the test compound during the differentiation period.
-
After several days, assess the degree of adipogenesis by:
-
Oil Red O Staining: Staining the intracellular lipid droplets and quantifying the staining intensity.
-
Gene Expression Analysis: Measuring the mRNA levels of key adipogenic transcription factors such as PPARγ and C/EBPα using quantitative PCR (qPCR).[12]
-
-
Melanogenesis Inhibition Assay
This assay determines the ability of a compound to inhibit the production of melanin.
-
Cell Line: B16 melanoma cells.
-
Procedure:
-
Culture B16 melanoma cells in a suitable culture plate.
-
Treat the cells with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH).
-
Concurrently, treat the cells with various concentrations of the test compound.
-
After an incubation period (e.g., 48-72 hours), lyse the cells.
-
Measure the melanin content in the cell lysates spectrophotometrically.
-
Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
-
Conclusion
The available evidence suggests that the biological activity of this compound is significantly influenced by its hydrolysis to chlorogenic acid and its subsequent metabolism to smaller phenolic acids like caffeic acid and dihydrocaffeic acid. For antioxidant and anti-inflammatory activities, the metabolites, particularly dihydrocaffeic acid and caffeic acid, appear to be more potent than the parent compound, chlorogenic acid. This compound itself demonstrates superior antioxidant activity to chlorogenic acid, likely due to its increased lipophilicity. These findings are critical for the design and interpretation of studies aimed at developing CABE or its related compounds for therapeutic applications. Further direct comparative studies are warranted to fully elucidate the activity profile of CABE versus its complete panel of metabolites.
References
- 1. A Green Lipophilization Reaction of a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antioxidant properties of chlorogenic acid and caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Chlorogenic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of chlorogenic acid (CGA) and its esters, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. This document summarizes key findings from in vitro and in vivo studies, details the experimental methodologies used in these studies, and visualizes the underlying molecular pathways.
Executive Summary
Chlorogenic acid, a prominent phenolic compound found in various plant sources, and its derivatives have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory effects. This guide focuses on a comparative evaluation of CGA and its alkyl esters. The available research indicates that esterification of the carboxylic acid group of quinic acid in CGA can modulate its anti-inflammatory activity. Notably, studies on the methyl and butyl esters of chlorogenic acid suggest that these modifications can enhance its potency in mitigating inflammatory responses. The primary mechanisms of action involve the downregulation of key inflammatory signaling pathways, such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Activity: In Vitro Data
The following table summarizes the quantitative data from in vitro studies, comparing the inhibitory effects of chlorogenic acid and its esters on key inflammatory markers.
| Compound | Assay | Cell Line | Concentration/Dose | Inhibition | Reference |
| Chlorogenic Acid (CGA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 100 µM | Significant Inhibition | [1][2] |
| 150 µM | Significant Suppression | [3] | |||
| TNF-α Release | RAW 264.7 Macrophages | 40, 80, 150 µM | Significant Suppression | [3] | |
| IL-6 Release | RAW 264.7 Macrophages | 40, 80, 150 µM | Significant Suppression | [3] | |
| IL-1β Release | RAW 264.7 Macrophages | 40, 80, 150 µM | Significant Suppression | [3] | |
| COX-2 Expression | RAW 264.7 Macrophages | Not specified | Inhibition | [1] | |
| iNOS Expression | RAW 264.7 Macrophages | Not specified | Inhibition | [1] | |
| Chlorogenic Acid Methyl Ester (CME) | PGE2 Production | RAW264.7 Cells | 8, 16, 32 μM | Dose-dependent decrease | [4] |
| IL-1β Production | RAW264.7 Cells | 8, 16, 32 μM | Dose-dependent decrease | [4] | |
| COX-2 Expression | RAW264.7 Cells | 16, 32 μM | Remarkable inhibition | [4] | |
| NLRP3 Expression | RAW264.7 Cells | 16, 32 μM | Concentration-dependent reduction | [4] | |
| 3-O-(E)-caffeoylquinic acid n-butylester (BE) | NO Release | Not specified | Not specified | Most potent anti-inflammatory effects compared to CGA | [5] |
Note: Direct comparative studies for a wide range of simple alkyl esters (ethyl, propyl, etc.) of chlorogenic acid are limited in the currently available scientific literature. The data presented here is compiled from individual studies and a direct comparison between all compounds under identical experimental conditions is not available.
Comparative Anti-inflammatory Activity: In Vivo Data
The following table summarizes the quantitative data from in vivo studies, comparing the inhibitory effects of chlorogenic acid and its methyl ester in animal models of inflammation.
| Compound | Animal Model | Dosage | Effect | Reference |
| Chlorogenic Acid (CGA) | Carrageenan-induced paw edema in rats | 50 and 100 mg/kg | Significant inhibition of paw edema | |
| Chlorogenic Acid Methyl Ester (CME) | Xylene-induced ear swelling in mice | 50, 100, 200 mg/kg | Marked inhibition of ear swelling | [4] |
| Carrageenan-induced paw edema in rats | 50, 100, 200 mg/kg | Marked inhibition of paw swelling | [4] | |
| Cotton pellet-induced granuloma in rats | 50, 100, 200 mg/kg | Marked inhibition of granuloma swelling | [4] | |
| Acetic acid-induced writhing in mice | 50, 100, 200 mg/kg | Marked decrease in intraperitoneal capillary permeability | [4] | |
| LPS-induced acute lung injury in mice | 50, 100 mg/kg | Significant alleviation of pathological damage; Reduced serum PGE2 and IL-1β | [4] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of chlorogenic acid and its esters are primarily mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways by these compounds.
Caption: Inhibition of NF-κB and MAPK signaling pathways by chlorogenic acid and its esters.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of chlorogenic acid and its esters in a cell-based assay.
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory agents by mimicking bacterial-induced inflammation.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of chlorogenic acid or its esters for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (typically 1 µg/mL) and incubating for a specified period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: The test compounds (chlorogenic acid or its esters) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of the compounds on the protein expression and phosphorylation status of key signaling molecules involved in inflammation.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-p38, p38, COX-2, iNOS, and a loading control like β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The available scientific evidence suggests that chlorogenic acid and its esters possess significant anti-inflammatory properties. The esterification of chlorogenic acid, particularly with smaller alkyl groups like methyl and butyl, appears to be a promising strategy for enhancing its anti-inflammatory potency. These compounds exert their effects by targeting key inflammatory signaling pathways, thereby reducing the production of a wide range of pro-inflammatory mediators.
However, a comprehensive understanding of the structure-activity relationship requires further investigation into a broader range of chlorogenic acid esters. Future research should focus on systematic comparative studies of a series of alkyl esters to elucidate the optimal chemical structure for maximal anti-inflammatory activity. Such studies will be invaluable for the development of novel and effective anti-inflammatory agents derived from natural sources.
References
- 1. Chlorogenic acid inhibits lipopolysaccharide-induced cyclooxygenase-2 expression in RAW264.7 cells through suppressing NF-kappaB and JNK/AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid suppresses lipopolysaccharide‑induced nitric oxide and interleukin‑1β expression by inhibiting JAK2/STAT3 activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chlorogenic Acid Butyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of chlorogenic acid butyl ester, a caffeoylquinic acid derivative utilized in research for its potential as a melanogenesis inhibitor and its antioxidant properties.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is imperative. The following procedures are based on information available for related compounds, such as chlorogenic acid and other caffeic acid esters.
Key Safety and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₉ | PubChem |
| Molecular Weight | 410.4 g/mol | PubChem |
| Appearance | Not specified (likely solid) | - |
| Known Hazards | Potential skin and eye irritant (inferred from related compounds) | - |
| Toxicity Data | Shown to have low or no toxicity to B16 melanoma cells at 100 µM | [1] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water (for related compound Caffeic Acid phenylethyl ester) | [3] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are recommended for the disposal of this compound. These protocols are designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all personnel are equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a dust mask or respirator should be used.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, increase ventilation in the area.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Workflow
The disposal of this compound must comply with all local, state, and federal regulations. The following workflow provides a general guideline:
Figure 1. Workflow for the proper disposal of this compound.
Detailed Disposal Steps:
-
Waste Identification and Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, leak-proof, and sealable container.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
-
-
Segregation and Storage:
-
Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure all required waste manifest documentation is completed accurately.
-
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
